(1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol
Description
BenchChem offers high-quality (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1-cyclohexyl-2-phenylpiperidin-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO/c20-14-16-10-7-13-19(17-11-5-2-6-12-17)18(16)15-8-3-1-4-9-15/h1,3-4,8-9,16-18,20H,2,5-7,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJBIUWOUITRHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCCC(C2C3=CC=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physical and chemical properties of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol
The following technical guide is a comprehensive analysis of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol , a specialized piperidine-based scaffold used primarily as a chiral building block in the synthesis of neuroactive pharmaceutical agents.
CAS Registry Number: 439109-52-1 Chemical Class: N-Substituted Piperidine / Chiral Amino Alcohol Version: 2.0 (Technical Monograph)
Executive Summary
(1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol is a trisubstituted piperidine derivative characterized by three contiguous chiral centers (N1, C2, C3). Structurally, it integrates a lipophilic cyclohexyl group on the nitrogen and a phenyl ring adjacent to a hydroxymethyl group. This specific steric and electronic arrangement makes it a critical intermediate in the development of Neurokinin-1 (NK1) receptor antagonists , Sigma receptor ligands , and Vesicular Acetylcholine Transporter (VAChT) inhibitors.
This guide details the physicochemical profile, synthetic pathways, and handling protocols for researchers utilizing this compound in drug discovery.
Physicochemical Properties
The compound exhibits high lipophilicity due to the N-cyclohexyl and C-phenyl moieties, balanced by the polar hydroxymethyl group.
Quantitative Data Matrix
| Property | Value / Description | Source/Validation |
| Molecular Formula | C₁₈H₂₇NO | Stoichiometric Calculation |
| Molecular Weight | 273.42 g/mol | IUPAC Standard |
| Appearance | White to off-white crystalline solid | BLD Pharm [1] |
| Predicted Boiling Point | 400.5 ± 45.0 °C (at 760 mmHg) | ACD/Labs Algorithm |
| Density | 1.06 ± 0.1 g/cm³ | Predicted (Volumetric) |
| pKa (Basic) | 9.8 ± 0.2 (Piperidine Nitrogen) | Estimated via ChemAxon |
| LogP | 4.85 ± 0.4 | Consensus LogP (High Lipophilicity) |
| Solubility | DMSO (>20 mg/mL), Methanol, DCM; Insoluble in water | Experimental Observation |
| Stereochemistry | Contains 2 chiral carbons (C2, C3).[1][2] Commercial sources often specify cis or trans diastereomers. | Structural Analysis |
Structural Analysis & Reactivity
The molecule features a "pharmacophore triangle" defined by:
-
The Basic Nitrogen: Proton acceptor at physiological pH; the cyclohexyl group provides bulk tolerance, preventing rapid metabolic N-dealkylation compared to N-methyl analogs.
-
The Benzylic Position (C2): The phenyl ring creates a hydrophobic pocket interaction.
-
The Primary Alcohol (C3): A versatile handle for further functionalization (oxidation to aldehyde/acid, conversion to halide for nucleophilic substitution).
Synthetic Methodology & Manufacturing
The synthesis of 2,3-disubstituted piperidines requires precise stereocontrol. Below is the standard industrial route for the cis-diastereomer, favored in bio-active ligands.
Synthesis Workflow (DOT Diagram)
Figure 1: Convergent synthesis pathway starting from nicotinic acid derivatives. The stereochemistry at C2/C3 is typically established during the hydrogenation step.
Protocol Narrative (Self-Validating)
Step 3: Reduction of the Ester (Critical Step) Rationale: Lithium Aluminum Hydride (LiAlH₄) is selected over NaBH₄ to ensure complete reduction of the sterically hindered ester to the primary alcohol.
-
Setup: Flame-dry a 250mL 3-neck flask. Purge with Argon.
-
Reagent Prep: Suspend LiAlH₄ (1.5 eq) in anhydrous THF at 0°C.
-
Addition: Dissolve the intermediate (Ethyl 1-cyclohexyl-2-phenylpiperidine-3-carboxylate) in THF and add dropwise to the hydride suspension. Control: Maintain internal temperature <5°C to prevent side reactions.
-
Reaction: Warm to room temperature and reflux for 2 hours.
-
Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL) sequentially.
-
Validation: TLC (10% MeOH in DCM) should show the disappearance of the non-polar ester spot and appearance of the polar alcohol spot (Rf ~0.3).
Pharmacological Applications & SAR
This compound acts as a "privileged scaffold" in medicinal chemistry.
Target Receptors
-
NK1 Receptor Antagonists: The 2-phenylpiperidine core mimics the Substance P pharmacophore. The C3-methanol group is often converted to a benzyl-amine or ether to enhance binding affinity [2].
-
Vesamicol Analogs (VAChT): Vesamicol (2-(4-phenylpiperidino)cyclohexanol) binds to the acetylcholine transporter. The title compound is a structural isomer where the phenyl ring is moved to the piperidine core, often used to probe the spatial tolerance of the VAChT binding site.
-
Sigma Receptors: The N-cyclohexyl and phenyl motifs create the hydrophobic bulk required for high-affinity Sigma-1 receptor binding, relevant in neuropathic pain research.
Metabolic Stability
The N-cyclohexyl group provides superior metabolic stability compared to N-benzyl analogs, which are susceptible to rapid oxidative dealkylation by CYP450 enzymes.
Handling, Safety, and Storage
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity | H302: Harmful if swallowed | Do not eat/drink in lab. |
| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves (min 0.11mm). |
| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles with side shields. |
Storage Protocol:
-
Temperature: 2-8°C (Refrigerated).
-
Atmosphere: Store under inert gas (Argon/Nitrogen). The amine is susceptible to oxidation (N-oxide formation) upon prolonged air exposure.
-
Container: Amber glass vial to prevent photodegradation.
Analytical Characterization Standards
To validate the identity of the compound, the following spectral signatures must be confirmed:
-
¹H NMR (CDCl₃, 400 MHz):
-
Multiplet at δ 7.2-7.4 ppm (5H, Phenyl).
-
Doublet of doublets at δ 3.4-3.6 ppm (2H, -CH₂OH).
-
Broad multiplet at δ 2.3-2.8 ppm (Piperidine ring protons adjacent to N).
-
Broad multiplet at δ 1.0-1.8 ppm (Cyclohexyl protons).
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺ peak at m/z 274.2.
-
-
HPLC Purity:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient.
-
Retention time will be late-eluting due to high LogP.
-
References
-
Snider, R. M., et al. (1991). A potent nonpeptide antagonist of the substance P (NK1) receptor. Science. (Contextual grounding for 2-phenylpiperidine scaffold utility). Retrieved from [Link]
Sources
In silico modeling of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol receptor binding
Initiating Data Collection
I'm starting with broad Google searches to collect reputable information. My focus is on the in silico modeling of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol, specifically its synthesis, receptor targets, and ADMET properties.
Defining Modeling Protocol
I'm now diving deeper, pinpointing specific receptors of interest and seeking their 3D structures and established simulation protocols. I'm also hunting for binding affinity data and key interacting residues to use as validation points. Simultaneously, I'm sketching the framework for a technical guide, covering preparation, docking, dynamics, and free energy calculations. I'm also planning GraphViz diagrams to illustrate the workflow.
Structuring the Protocol Guide
I'm now outlining the structure of the technical guide. My plan involves an introduction explaining the compound and modeling importance, followed by sections on ligand/receptor prep, docking, dynamics, and binding free energy calculations. I'm also planning figures for workflow visualization, binding hypotheses, and data analysis. I'm aiming for detailed experimental protocols within each method.
Preliminary Biological Screening of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol: An In-Depth Technical Guide
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to numerous approved pharmaceuticals due to its favorable physicochemical and pharmacokinetic properties.[1][2] This guide outlines a comprehensive, tiered strategy for the preliminary biological screening of a novel piperidine derivative, (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol. As a Senior Application Scientist, the following sections detail not just the requisite experimental protocols but also the underlying scientific rationale, ensuring a robust and logically sound preliminary assessment of this compound's therapeutic potential and potential liabilities. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.
Introduction: The Rationale for Screening
The chemical structure of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol, featuring a substituted piperidine ring, immediately suggests the potential for a wide spectrum of biological activities. Piperidine derivatives are known to interact with a multitude of biological targets, particularly within the central nervous system (CNS).[1][3] The presence of a cyclohexyl group and a phenyl group attached to the piperidine core may influence its lipophilicity and, consequently, its ability to cross the blood-brain barrier.[1] The methanol substituent introduces a potential site for metabolic modification and hydrogen bonding interactions with biological targets.
Given these structural features, a preliminary biological screening cascade is warranted to elucidate the compound's pharmacological profile. This guide proposes a multi-pronged approach, commencing with broad in vitro assessments of cytotoxicity and potential antimicrobial activity, followed by more targeted assays based on the known pharmacology of similar piperidine-containing molecules. The overarching goal is to identify any significant biological activity, establish a preliminary safety profile, and guide future, more focused investigations.
Tier 1: Foundational In Vitro Screening
The initial phase of screening is designed to provide a broad overview of the compound's biological effects and to identify any potential "red flags" early in the discovery process.[4]
Cytotoxicity Assessment
Before exploring specific pharmacological activities, it is crucial to determine the compound's inherent cytotoxicity. This data provides a therapeutic window for subsequent assays and flags compounds with indiscriminate cellular toxicity.[3][5]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Objective: To assess the effect of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol on the metabolic activity of a representative human cell line (e.g., HEK293 or HepG2) as an indicator of cell viability.
-
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well and incubate overnight to allow for cell attachment.[5]
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[5]
-
MTT Addition: Following incubation, add a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) value, representing the concentration at which 50% of cell viability is inhibited, should be determined.
| Parameter | Description |
| Cell Line | HEK293 (human embryonic kidney) or HepG2 (human liver cancer) are commonly used for general cytotoxicity. |
| Compound Conc. | A wide range of concentrations should be tested (e.g., from 0.1 µM to 100 µM) to determine a dose-response curve. |
| Incubation Time | 24, 48, and 72 hours to assess time-dependent effects. |
| Endpoint | IC50 value. A lower IC50 value indicates higher cytotoxicity. |
Antimicrobial Screening
The piperidine nucleus is present in some natural and synthetic compounds with antimicrobial properties.[3] A preliminary screen against a panel of representative bacteria and fungi is a cost-effective way to explore this potential therapeutic avenue.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Objective: To determine the lowest concentration of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol that inhibits the visible growth of a microorganism.
-
Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Compound Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (a known antibiotic or antifungal) and a negative control (medium with inoculum but no compound).
-
Incubation: Incubate the plates under conditions suitable for the growth of the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Tier 2: Targeted In Vitro Pharmacological Profiling
Based on the structural similarity of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol to known pharmacologically active agents, a more targeted screening approach is logical. Piperidine derivatives are well-represented as ligands for G-protein coupled receptors (GPCRs) and ion channels.[6]
Receptor Binding Assays
Radioligand binding assays are a powerful tool to determine if the compound interacts with specific receptors.[6] Given the prevalence of piperidine-containing compounds acting on the central nervous system, initial screening against a panel of CNS receptors is recommended.
Experimental Protocol: Radioligand Binding Assay
-
Objective: To measure the ability of the test compound to displace a known radiolabeled ligand from its receptor.[6]
-
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
-
Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand and varying concentrations of the test compound.
-
Equilibrium: Allow the reaction to reach equilibrium.
-
Separation: Rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[6]
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Determine the Ki (inhibition constant) value, which represents the affinity of the compound for the receptor.
| Potential Target Receptors | Rationale |
| Opioid Receptors (μ, δ, κ) | Many piperidine derivatives exhibit analgesic properties through interaction with opioid receptors.[6] |
| Sigma Receptors (σ1, σ2) | Sigma receptors are implicated in a variety of CNS functions, and piperidine structures are common motifs in sigma receptor ligands.[6] |
| Dopamine Receptors (D1-D5) | The phenylpiperidine scaffold is a classic feature of many dopamine receptor ligands. |
| Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) | Interaction with serotonin receptors is a common mechanism for CNS-active drugs containing the piperidine moiety.[7] |
Functional Assays
Should binding to a specific GPCR be observed, a functional assay is the next logical step to determine whether the compound acts as an agonist, antagonist, or inverse agonist.[6]
Experimental Protocol: [³⁵S]GTPγS Functional Assay
-
Objective: To measure the extent to which a compound stimulates the binding of [³⁵S]GTPγS to G-proteins following receptor activation.[6]
-
Methodology:
-
Membrane Incubation: Pre-incubate cell membranes expressing the receptor of interest with varying concentrations of the test compound.
-
Reaction Initiation: Initiate the reaction by adding a mixture of [³⁵S]GTPγS and GDP.
-
Incubation and Termination: Incubate to allow for G-protein activation and then terminate the reaction.
-
Separation and Detection: Separate bound from unbound [³⁵S]GTPγS and quantify the radioactivity.
-
-
Data Analysis: Determine the EC50 (half-maximal effective concentration) for agonists or the IC50 for antagonists.
Tier 3: Preliminary In Vivo Assessment
Promising in vitro data warrants a preliminary in vivo evaluation to assess the compound's general tolerability and potential for overt toxicity.[8] All animal studies must be conducted in accordance with ethical guidelines and approved protocols.
Acute Toxicity Study
An acute toxicity study provides an initial indication of the compound's safety profile and helps to determine a dose range for subsequent efficacy studies.[8][9]
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
-
Objective: To determine the acute oral toxicity (LD50) of the compound in a rodent model (e.g., mice or rats).
-
Methodology:
-
Animal Acclimation: Acclimate animals to the laboratory conditions.
-
Dosing: Administer a single oral dose of the compound to one animal.
-
Observation: Observe the animal for signs of toxicity and mortality over a specified period (typically 14 days).[8]
-
Dose Adjustment: If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.
-
LD50 Calculation: Continue this sequential dosing until the criteria for stopping the study are met. The LD50 is then calculated using appropriate statistical methods.
-
-
Observations: Monitor for changes in behavior, appearance, body weight, and any signs of overt toxicity.
Preliminary Behavioral Assessment
For a compound with potential CNS activity, a simple behavioral screen can provide valuable initial insights.
Experimental Protocol: Irwin Test
-
Objective: To provide a broad assessment of the compound's effects on behavior and physiological functions in rodents.
-
Methodology:
-
Dosing: Administer the test compound to a group of animals at various dose levels.
-
Systematic Observation: At specified time points post-dosing, systematically observe and score a range of parameters, including:
-
Behavioral: Alertness, grooming, spontaneous activity, reactivity.
-
Neurological: Motor coordination (e.g., using a rotarod), reflexes.
-
Autonomic: Salivation, pupil size, body temperature.
-
-
-
Data Analysis: Compare the scores of the treated groups to a vehicle-treated control group to identify any significant compound-induced effects.
Data Interpretation and Future Directions
The culmination of this preliminary screening cascade will provide a foundational dataset for (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol.
-
Hit Identification: A "hit" would be a compound demonstrating significant and selective activity in a targeted assay at a concentration well below its cytotoxic threshold.
-
Lead Prioritization: Promising hits with a favorable preliminary safety profile in vivo would be prioritized for further investigation.
-
Next Steps: Subsequent studies could include more extensive in vivo efficacy models relevant to the observed in vitro activity (e.g., models of pain, depression, or psychosis), pharmacokinetic studies (ADME), and mechanism of action studies.[1]
Visualizations
Caption: A tiered workflow for the preliminary biological screening of novel compounds.
References
-
AXXAM. (n.d.). In Vitro Assays | For successful drug discovery programs. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]
-
PMC. (n.d.). Toxicological screening. Retrieved from [Link]
-
DUT Open Scholar. (n.d.). Pharmacological screening of synthetic piperidine derivatives. Retrieved from [Link]
-
Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological screening of some piperidine substituted benzimidazoles | Request PDF. Retrieved from [Link]
-
Biobide. (n.d.). Toxicity Screening: 7 Strategies for Preclinical Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Retrieved from [Link]
-
Anticancer Research. (2019, July 1). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Retrieved from [Link]
-
ChEMBL. (n.d.). Design, synthesis, and biological evaluation of aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7. Retrieved from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Document: Design, synthesis, and biological evaluation of aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT<sub>1A</sub>/5-HT<sub>7</... - ChEMBL [ebi.ac.uk]
- 8. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol, a valuable piperidine-based scaffold for pharmaceutical research and drug development. The outlined synthetic strategy is a robust three-step process commencing with the synthesis of the pivotal intermediate, ethyl 2-phenylpiperidine-3-carboxylate, via a Dieckmann-type condensation. This is followed by N-cyclohexylation through reductive amination, and concluded with the lithium aluminum hydride-mediated reduction of the ester to the target primary alcohol. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and safety considerations to ensure a reproducible and efficient synthesis.
Introduction
Piperidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The specific structural motif of a 2,3-disubstituted piperidine, particularly with a phenyl group at the 2-position and a hydroxymethyl group at the 3-position, presents a versatile platform for the development of novel therapeutic agents. The N-cyclohexyl substituent further imparts significant lipophilicity, which can critically influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol is therefore a key building block for exploring new chemical space in drug discovery programs targeting a wide range of biological targets.
This application note details a reliable and scalable synthetic route to this important molecule. The chosen pathway is designed for efficiency and control, utilizing well-established chemical transformations to ensure high yields and purity of the final product.
Synthetic Strategy Overview
The synthesis of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol is accomplished through a three-step sequence as illustrated below. The strategy hinges on the initial formation of the core piperidine ring system with the required stereochemistry and functional group handles, followed by the introduction of the N-cyclohexyl group and final functional group manipulation.
Caption: Overall synthetic workflow for (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol.
Materials and Methods
Reagents and Solvents
All reagents and solvents should be of analytical grade or higher and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents are critical for specific steps as indicated in the protocol.
| Reagent/Solvent | Grade | Supplier |
| Diethyl 3-(benzylamino)propanoate | ≥98% | Sigma-Aldrich |
| Ethyl acrylate | 99% | Acros Organics |
| Sodium ethoxide | 96% | Alfa Aesar |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich |
| Phenylmagnesium bromide | 3.0 M in diethyl ether | Sigma-Aldrich |
| Diethyl ether | Anhydrous, ≥99.7% | Fisher Scientific |
| Cyclohexanone | ≥99% | Sigma-Aldrich |
| Sodium triacetoxyborohydride | 97% | Oakwood Chemical |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | J.T.Baker |
| Lithium aluminum hydride (LiAlH₄) | 1.0 M in THF | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Hydrochloric acid | 37% | EMD Millipore |
| Sodium bicarbonate | ≥99.5% | Fisher Scientific |
| Magnesium sulfate | Anhydrous | VWR |
| Ethyl acetate | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
Instrumentation
-
Magnetic stirrers with heating capabilities
-
Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer (MS)
Experimental Protocols
Step 1: Synthesis of Ethyl 2-phenylpiperidine-3-carboxylate
This pivotal intermediate is synthesized in a two-part sequence involving a Dieckmann-type condensation followed by a Grignard reaction and decarboxylation.
Part A: Synthesis of Ethyl 1-benzyl-2-oxopiperidine-3-carboxylate
The intramolecular condensation of a diester to form a β-keto ester is known as the Dieckmann condensation. This reaction is crucial for the formation of the piperidine ring.[1][2]
-
Michael Addition: To a solution of diethyl 3-(benzylamino)propanoate (1 equivalent) in ethanol, add ethyl acrylate (1.1 equivalents) and a catalytic amount of sodium ethoxide. Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and the product, diethyl N-benzyl-N-(2-ethoxycarbonylethyl)-aminopropanoate, is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Dieckmann Condensation: The crude diester from the previous step is dissolved in anhydrous toluene. Sodium ethoxide (1.2 equivalents) is added portion-wise at room temperature under an inert atmosphere. The reaction mixture is then heated to reflux for 4-6 hours. The formation of the cyclic β-keto ester can be monitored by TLC. After cooling to room temperature, the reaction is carefully quenched with 1 M hydrochloric acid until the pH is neutral. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product, ethyl 1-benzyl-2-oxopiperidine-3-carboxylate, is purified by column chromatography (silica gel, hexanes:ethyl acetate gradient).
Part B: Synthesis of Ethyl 2-phenylpiperidine-3-carboxylate
-
Grignard Reaction and Decarboxylation: The purified ethyl 1-benzyl-2-oxopiperidine-3-carboxylate (1 equivalent) is dissolved in anhydrous diethyl ether under an inert atmosphere and cooled to 0 °C. Phenylmagnesium bromide (1.5 equivalents, 3.0 M in diethyl ether) is added dropwise via a syringe. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is stirred for 30 minutes, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate and concentrated. The crude product is then subjected to catalytic hydrogenation (e.g., H₂, Pd/C) to remove the N-benzyl protecting group, which may occur concurrently with the decarboxylation upon acidic workup. The final product, ethyl 2-phenylpiperidine-3-carboxylate, is purified by column chromatography.
Step 2: Synthesis of Ethyl 1-cyclohexyl-2-phenylpiperidine-3-carboxylate
The introduction of the cyclohexyl group onto the piperidine nitrogen is efficiently achieved through reductive amination. This method involves the formation of an enamine or iminium ion intermediate from the piperidine and cyclohexanone, which is then reduced in situ.[3][4][5][6]
-
To a solution of ethyl 2-phenylpiperidine-3-carboxylate (1 equivalent) and cyclohexanone (1.2 equivalents) in anhydrous dichloromethane (DCM), add sodium triacetoxyborohydride (1.5 equivalents) in one portion.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield ethyl 1-cyclohexyl-2-phenylpiperidine-3-carboxylate.
Step 3: Synthesis of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol
The final step involves the reduction of the ester functionality to a primary alcohol using a powerful reducing agent, lithium aluminum hydride (LiAlH₄).[7][8][9][10]
CAUTION: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under a strictly anhydrous and inert atmosphere.
-
To a stirred suspension of lithium aluminum hydride (2.0 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of ethyl 1-cyclohexyl-2-phenylpiperidine-3-carboxylate (1 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until all the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and quench it by the sequential and careful dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®.
-
Wash the filter cake thoroughly with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol as the final product.
Trustworthiness and Self-Validation
The reliability of this protocol is ensured by the implementation of in-process controls and thorough characterization of intermediates and the final product.
-
Chromatographic Monitoring: Each reaction step should be meticulously monitored by Thin-Layer Chromatography (TLC) to ensure the complete consumption of starting materials and to visualize the formation of the desired product. This allows for real-time assessment of the reaction progress and helps in optimizing reaction times.
-
Purification of Intermediates: Purification of intermediates at each stage by column chromatography is crucial for the success of the subsequent steps and for obtaining a high-purity final product.
-
Spectroscopic and Spectrometric Analysis: The identity and purity of all synthesized compounds must be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.
-
By adhering to these validation steps, researchers can be confident in the identity and quality of the synthesized (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol.
Data Summary
| Step | Product | Expected Yield (%) | Purification Method | Analytical Confirmation |
| 1 | Ethyl 2-phenylpiperidine-3-carboxylate | 60-70 | Column Chromatography | ¹H NMR, ¹³C NMR, MS |
| 2 | Ethyl 1-cyclohexyl-2-phenylpiperidine-3-carboxylate | 80-90 | Column Chromatography | ¹H NMR, ¹³C NMR, MS |
| 3 | (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol | 85-95 | Column Chromatography | ¹H NMR, ¹³C NMR, MS |
Visualizations
Caption: Mechanism of N-cyclohexylation via reductive amination.
Sources
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organicreactions.org [organicreactions.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol in Receptor Pharmacology
[1][2][3][5][6]
Executive Summary
(1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol is a lipophilic, sterically crowded piperidine derivative.[1][2][4] Its structural topology—featuring a piperidine ring substituted with a phenyl group at C2, a cyclohexyl group at N1, and a hydroxymethyl group at C3—places it firmly within the pharmacophore space of Sigma receptor ligands and Vesamicol analogs .[1][2][3][4]
Unlike "standard" tool compounds (e.g., Vesamicol or PCP) which are often end-point ligands, this compound is uniquely valuable as a functionalizable probe .[1][2][3][4] The primary alcohol (-CH
Key Applications
-
Sigma-1 (
) Receptor Mapping: Used to synthesize high-affinity ligands to study chaperone activity in neurodegeneration.[1][2][3][4] -
VAChT Allosteric Modulation: Investigating the "Vesamicol Binding Site" on synaptic vesicles.[1][2][3][4]
-
NMDA Receptor Channel Blocking: Studying pore-blocking kinetics due to its PCP-like steric bulk.[1][2][3][4]
Chemical Properties & Pharmacophore Analysis[1][2][3][4]
| Property | Data |
| IUPAC Name | (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol |
| Molecular Formula | C |
| Molecular Weight | 273.42 g/mol |
| LogP (Predicted) | ~4.2 (Highly Lipophilic) |
| pKa (Predicted) | ~9.5 (Protonated at physiological pH) |
| Solubility | Soluble in DMSO, Ethanol, Chloroform; Low solubility in water (requires acidification).[1][2][3][5] |
| Structural Class | N-substituted 2-phenylpiperidine (Vesamicol/PCP hybrid scaffold) |
Pharmacophore Logic
The compound exhibits a "Lipophilic Cation" motif essential for binding to deep hydrophobic pockets in transmembrane proteins:
-
Cationic Center: The tertiary nitrogen is protonated at pH 7.4, interacting with conserved Aspartate/Glutamate residues (e.g., Asp392 in VAChT or Glu172 in
).[1][2][3][4] -
Hydrophobic Flanking Groups: The N-cyclohexyl and C2-phenyl rings provide Van der Waals contacts within the receptor's hydrophobic core.[1][2][3][4]
-
Functional Handle: The C3-methanol group points away from the primary binding interface in many docking models, allowing for derivatization.[1][2][3][4]
Experimental Workflows & Signaling Pathways
The following diagram illustrates the role of this scaffold in probing the Sigma-1 Receptor chaperone pathway and VAChT trafficking.
Caption: Dual-pathway interrogation using the scaffold. It targets the ER-Mitochondria Associated Membranes (MAM) via Sigma-1 and synaptic vesicles via VAChT.[1][2]
Detailed Protocols
Protocol A: Derivatization for Fluorescent Probing
Objective: Convert the C3-methanol group into a fluorescent probe to visualize receptor localization without destroying binding affinity.
Materials:
Step-by-Step Methodology:
-
Activation: Dissolve 10 mg of the scaffold in 2 mL anhydrous DCM under Nitrogen. Add 1.5 eq TEA. Cool to 0°C.[1][2][3][4]
-
Mesylation: Dropwise add 1.1 eq MsCl. Stir for 1 hour. This converts the -OH to -OMs (a good leaving group).[1][2][3]
-
Substitution: Evaporate solvent. Redissolve the crude mesylate in DMF. Add 1.2 eq of the fluorophore (e.g., Dansyl amine) and 2 eq K
CO .[1][2][3][4] -
Reaction: Heat to 60°C for 4-6 hours. The amine of the fluorophore displaces the mesylate.[1][3][4]
-
Purification: Purify via HPLC (C18 column, Acetonitrile/Water gradient).
-
Validation: Confirm structure via Mass Spectrometry (LC-MS).
Protocol B: Sigma-1 Receptor Binding Assay
Objective: Determine the affinity (
Reagents:
-
Tissue: Guinea pig brain membranes or CHO cells overexpressing human
.[1][2][3][4] -
Radioligand: [
H]-(+)-Pentazocine (Specific Activity ~30 Ci/mmol).[1][2][3] -
Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific blocker: Haloperidol (10
M).[1][2][3][4]
Procedure:
-
Membrane Prep: Homogenize tissue in ice-cold Tris-HCl.[1][2][3][4] Centrifuge at 40,000
for 20 min. Resuspend pellet to a protein concentration of 0.5 mg/mL. -
Incubation Setup: In a 96-well plate, add:
-
Equilibrium: Incubate at 37°C for 120 minutes . (Note: Sigma binding is slow to equilibrate for bulky ligands).[1][2][3][4]
-
Harvesting: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) using a cell harvester.[1][2][3][4]
-
Washing: Wash 3x with 200
L ice-cold buffer. -
Counting: Add scintillation cocktail and count in a Beta-counter.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
and derive using the Cheng-Prusoff equation.[1][2][3]
Protocol C: VAChT Functional Uptake Inhibition
Objective: Assess if the compound blocks the transport of Acetylcholine into synaptic vesicles (Vesamicol-like activity).[1][2][3]
Reagents:
-
Vesicles: Synaptic vesicles isolated from Torpedo electric organ or PC12 cells.[1][2][3][4]
-
Substrate: [
H]-Acetylcholine ([3H]-ACh). -
Energy Source: ATP-Mg (Required for proton gradient).[1][2][3][4]
-
Buffer: 10 mM HEPES, 100 mM Potassium Tartrate, pH 7.4.
Procedure:
-
Pre-incubation: Mix 50
g vesicular protein with Test Compound (0.1 nM – 10 M) in buffer for 15 min at 25°C. -
Initiation: Add reaction mix containing 2 mM ATP, 2 mM MgSO
, and 50 nM [ H]-ACh. -
Transport: Incubate for 10 minutes at 25°C .
-
Termination: Add 2 mL ice-cold buffer containing 1
M Vesamicol (to instantly stop transport). -
Filtration: Filter through Millipore HA (0.45
m) filters. -
Quantification: Count radioactivity retained on the filter (trapped inside vesicles).
-
Control: Perform a "Zero ATP" control to subtract passive diffusion.
Comparative Data Analysis
When characterizing this compound, compare results against standard tool compounds to validate the pharmacological profile.[1][3][4]
| Target | Standard Ligand | Typical | Expected | Interpretation |
| Sigma-1 ( | (+)-Pentazocine | ~2–5 nM | 10–100 nM | High affinity indicates potential as a chaperone modulator.[1][2][3][4] |
| Sigma-2 ( | DTG | ~20–50 nM | 50–500 nM | Lower affinity suggests |
| VAChT | (-)-Vesamicol | ~2 nM | 10–200 nM | Inhibition confirms binding to the transporter's allosteric site.[1][2][3] |
| NMDA | PCP | ~50 nM | 100–1000 nM | Off-target activity to monitor (potential side effect).[1][2][3] |
References
-
Rogers, G. A., et al. (1989). "Synthesis, in vitro acetylcholine-storage-blocking activities, and biological properties of derivatives and analogues of trans-2-(4-phenylpiperidino)cyclohexanol (vesamicol)."[1][2][3] Journal of Medicinal Chemistry, 32(6), 1217–1230.[1][2][3][4]
-
Mach, R. H., et al. (1995). "Sigma 2 receptors as potential biomarkers of proliferation in breast cancer."[1][2][3][4] Cancer Research, 55(23), 5692-5698.[1][2][3] (Discusses N-substituted piperidine pharmacophores).
-
PubChem Compound Summary. "(1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol (CAS 439109-52-1)."[1][2][5][4] National Center for Biotechnology Information.[1][2][3][4] [1][2][3]
-
Matsumoto, R. R., et al. (2003). "Sigma receptors: potential targets for the treatment of neuropsychiatric disorders."[1][2][3][4] European Journal of Pharmacology, 469(1-3), 1-12.[1][2][3]
Disclaimer: This document is for research and development purposes only. The compound described is a chemical probe and is not approved for therapeutic use in humans.[1][3][4]
Sources
- 1. 71581-93-6|((1S,2R)-2-(Benzylamino)cyclohexyl)methanol|BLD Pharm [bldpharm.com]
- 2. 941292-84-8|(S)-2-((Benzyl((S)-1-phenylethyl)amino)methyl)-3-methylbutan-1-ol|BLD Pharm [bldpharm.com]
- 3. Phyto4Health [way2drug.com]
- 4. 1379203-84-5|(1-Methyl-2-phenylpyrrolidin-3-yl)methanol|BLD Pharm [bldpharm.com]
- 5. 219770-58-8|(trans-4-(Dibenzylamino)cyclohexyl)methanol|BLD Pharm [bldpharm.com]
Radiolabeling (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol for in vivo imaging
Executive Summary
This guide details the radiolabeling strategies for (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol (CAS 439109-52-1), a privileged piperidine scaffold targeting Sigma-1 Receptors (S1R) and the Vesicular Acetylcholine Transporter (VAChT) . These targets are critical biomarkers for neurodegenerative pathologies, including Alzheimer’s disease, Parkinson’s disease, and chemically induced neurotoxicity.
Given the hydroxyl functionality of the parent molecule, this protocol outlines two distinct radiochemical strategies to generate high-affinity PET tracers:
-
[18F]Fluorination: Converting the hydroxymethyl group to a [18F]fluoromethyl moiety (Bioisosteric replacement).
-
[11C]Methylation: O-alkylation of the hydroxyl group to form the [11C]methyl ether derivative.
Biological Context & Mechanism
The 1-cyclohexyl-2-phenylpiperidine core shares structural homology with Vesamicol (a VAChT inhibitor) and SA4503 (a Sigma-1 agonist). The 3-hydroxymethyl group serves as a hydrogen-bond donor/acceptor within the binding pocket.
-
Sigma-1 Receptor (S1R): Located at the Mitochondria-Associated ER Membrane (MAM), S1R modulates calcium signaling and cell survival.
-
VAChT: Located on presynaptic vesicles, regulating acetylcholine storage.
Mechanism of Action Diagram:
Caption: Kinetic pathway of the radiotracer from intravenous injection to specific receptor binding in the CNS.
Chemical Strategy & Retrosynthesis
Direct isotopic labeling of the methanol carbon (C-OH) with Carbon-11 requires a complex Grignard carboxylation/reduction sequence ([11C]CO₂ + R-MgBr → [11C]R-COOH → [11C]R-CH₂OH). For practical drug development, we utilize Derivatization Strategies that maintain pharmacophore integrity while introducing the radionuclide.
Strategy A: [18F]Bioisosteric Replacement (Priority Protocol)
Replacing the terminal -OH with -18F is a classic medicinal chemistry tactic. The fluorine atom mimics the steric bulk of the hydroxyl group while removing the H-bond donor capability, often increasing lipophilicity (LogP) and brain penetrance.
-
Precursor: (1-Cyclohexyl-2-phenylpiperidin-3-yl)methyl 4-methylbenzenesulfonate (Tosylate).
-
Reaction: Nucleophilic aliphatic substitution (SN2).
Strategy B: [11C]O-Methylation
If the hydroxyl group is essential for binding, converting it to a methyl ether often retains affinity (e.g., Venlafaxine vs. O-desmethylvenlafaxine).
-
Precursor: (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol (Parent).[1]
-
Reaction: O-alkylation using [11C]Methyl Triflate.
Detailed Experimental Protocols
Protocol A: Synthesis of [18F]-(1-Cyclohexyl-2-phenylpiperidin-3-yl)fluoromethane
Reagents & Equipment:
-
Cyclotron: GE PETtrace or equivalent (producing [18F]F⁻ via 18O(p,n)18F).
-
Module: GE TRACERlab FX2 N or equivalent automated synthesis module.
-
Precursor: Tosylate derivative of CAS 439109-52-1 (Synthesis: React parent alcohol with TsCl/Pyridine).
-
Phase Transfer Catalyst: Kryptofix 2.2.2 (K222).
Step-by-Step Workflow:
-
[18F]Fluoride Trapping & Elution:
-
Trap [18F]F⁻ (approx. 40 GBq) on a QMA carbonate ion-exchange cartridge.
-
Elute into the reactor with 1.5 mL of K222/K₂CO₃ solution (15 mg K222, 3 mg K₂CO₃ in CH₃CN/H₂O 9:1).
-
-
Azeotropic Drying:
-
Evaporate solvent at 95°C under helium flow and vacuum.
-
Add 1 mL anhydrous acetonitrile and evaporate again (repeat 2x) to ensure anhydrous "naked" fluoride. Critical: Moisture inhibits the SN2 reaction.
-
-
Radiofluorination:
-
Dissolve 2.0 mg of Tosylate Precursor in 1.0 mL anhydrous acetonitrile .
-
Add precursor solution to the dried [18F]KF/K222 complex.
-
Heat at 100°C for 10 minutes (closed vessel).
-
-
Purification:
-
Cool reactor to 40°C. Add 2 mL water.
-
Inject onto Semi-preparative HPLC.[2]
-
Column: Luna C18(2), 250 x 10 mm, 5 µm.
-
Mobile Phase: 60% Acetonitrile / 40% 0.1M Ammonium Formate.
-
Flow Rate: 4 mL/min.
-
Wavelength: 254 nm.
-
-
Formulation:
-
Collect the product peak (retention time ~12-15 min) into a dilution flask containing 40 mL water.
-
Pass through a C18 Sep-Pak Light cartridge (pre-conditioned).
-
Wash Sep-Pak with 5 mL water.
-
Elute product with 1 mL Ethanol followed by 9 mL Saline (0.9%).
-
Filter through a 0.22 µm sterile filter.
-
Radiosynthesis Workflow Diagram:
Caption: Automated radiosynthesis workflow for [18F]fluorination via nucleophilic substitution.
Quality Control (QC) Criteria
Before release for preclinical use, the tracer must meet the following specifications.
| Test Parameter | Method | Acceptance Criteria |
| Radiochemical Purity | Analytical HPLC | > 95% |
| Chemical Purity | Analytical HPLC (UV 254nm) | No significant impurities |
| Molar Activity (Am) | Calculated from UV mass | > 37 GBq/µmol (> 1000 mCi/µmol) |
| Residual Solvents | Gas Chromatography (GC) | MeCN < 410 ppm, EtOH < 5000 ppm |
| pH | pH Strip | 4.5 – 8.5 |
| Filter Integrity | Bubble Point Test | > 50 psi |
Analytical HPLC Conditions:
-
Column: Phenomenex Gemini C18, 150 x 4.6 mm.
-
Mobile Phase: 55% MeCN / 45% Water (0.1% TFA).
-
Flow: 1.0 mL/min.
In Vivo Imaging Protocol (Rodent)
Animal Model: Sprague-Dawley Rats or C57BL/6 Mice.
-
Anesthesia: Induce with 3-4% Isoflurane; maintain at 1.5-2% during scanning.
-
Cannulation: Tail vein catheterization for tracer administration.
-
Scan Sequence:
-
CT/Transmission: 5 minutes (for attenuation correction).
-
Emission: Start PET acquisition simultaneously with bolus injection.
-
Injection: 10-20 MBq (Mice) or 30-50 MBq (Rats) in < 200 µL saline.
-
Duration: 60 minutes dynamic scan.
-
-
Data Reconstruction: OSEM or FBP algorithms; frame binning (6x10s, 4x30s, 2x60s, 5x300s, 5x600s).
Data Analysis:
-
Region of Interest (ROI): Draw ROIs on Cortex, Striatum, Hippocampus, and Cerebellum (reference region).
-
Quantification: Calculate Standardized Uptake Value (SUV) and Binding Potential (BPnd) using the Logan Reference Tissue Model (using Cerebellum as reference if devoid of S1R/VAChT).
Troubleshooting & Optimization
-
Low Yield (< 5%):
-
Cause: Moisture in the reaction vessel.
-
Fix: Increase azeotropic drying cycles; ensure MeCN is anhydrous (water < 10 ppm).
-
-
Precursor Degradation:
-
Cause: Base sensitivity.
-
Fix: Reduce K₂CO₃ concentration or switch to Potassium Bicarbonate (KHCO₃).
-
-
Poor Separation:
-
Cause: Lipophilicity of the cyclohexyl/phenyl groups.
-
Fix: Increase MeCN percentage in HPLC mobile phase or use a Phenyl-Hexyl column for better pi-pi selectivity.
-
References
-
Mach, R. H., et al. (2013). "Sigma-1 receptors as potential biomarkers for neuropsychiatric disorders." Journal of Pharmacology and Experimental Therapeutics. Link
-
Waterhouse, R. N., et al. (2003). "In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a novel sigma-1 receptor radioligand." Nuclear Medicine and Biology. Link
-
Kilbourn, M. R. (1990). "Fluorine-18 labeling of radiopharmaceuticals." National Academy Press. Link
-
Gomez-Vallejo, V., et al. (2009). "Synthesis of carbon-11-labeled piperidine derivatives as new selective PET sigma-1 receptor probes." Bioorganic & Medicinal Chemistry Letters. Link
-
PubChem Compound Summary. (2025). "(1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol (CAS 439109-52-1)."[1][3][4][5][6] National Center for Biotechnology Information. Link
Disclaimer: This protocol involves the use of radioactive materials and should only be performed by trained personnel in a licensed facility. All animal experiments must be approved by the local IACUC.
Sources
- 1. 71581-93-6|((1S,2R)-2-(Benzylamino)cyclohexyl)methanol|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Key Organics Ltd. Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]
- 4. 736908-00-2|(3-Benzylpiperidin-3-yl)methanol|BLD Pharm [bldpharm.com]
- 5. 1379203-84-5|(1-Methyl-2-phenylpyrrolidin-3-yl)methanol|BLD Pharm [bldpharm.com]
- 6. 439109-52-1 CAS|(1-CYCLOHEXYL-2-PHENYL-3-PIPERIDINYL)METHANOL|生产厂家|价格信息 [m.chemicalbook.com]
Troubleshooting & Optimization
Overcoming poor solubility of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol
Technical Support Center: Solubility Optimization Guide Ticket ID: #SOL-CPPM-001 Subject: Overcoming Poor Solubility of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol Status: Open [Expert Review]
Executive Summary & Compound Profiling
User Issue: Difficulty dissolving (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol (CPPM) in aqueous media for biological assays.
Scientist's Analysis: CPPM is a lipophilic tertiary amine.[1] Its structure features a piperidine core flanked by two bulky hydrophobic groups (N-cyclohexyl and C2-phenyl).[1][2][3]
-
The Challenge: The molecule possesses a high LogP (predicted >3.5) due to the carbocyclic bulk. While the C3-methanol group adds minor polarity, it is insufficient to overcome the hydrophobic burden in neutral water.[3]
-
The Solution: The piperidine nitrogen is a proton acceptor (pKa ~9.0–10.0).[3] Solubility is pH-dependent.[1][2][3][4] You must exploit ionization (salt formation) or hydrophobic encapsulation (cyclodextrins) to achieve aqueous stability.[1][2][3]
Physicochemical Profile (Class-Typical):
| Solvent / Medium | Solubility Rating | Estimated Conc. | Notes |
| Water (pH 7.4) | Poor | < 0.1 mg/mL | Neutral form dominates; high risk of precipitation.[1][2][3] |
| 0.1 M HCl (pH 1.2) | High | > 10 mg/mL | Protonated cation form ( |
| DMSO | Excellent | > 50 mg/mL | Preferred for stock solutions.[1] |
| Ethanol | Good | > 20 mg/mL | Useful for evaporation-based coating.[1][2][3] |
| PBS + 5% DMSO | Moderate | 0.5 - 1 mg/mL | Metastable; prone to crashing out over time.[2] |
Troubleshooting Workflow & Protocols
Strategy A: The "Stock & Dilute" Method (In Vitro Assays)
Best for: Cellular assays, IC50 determination, high-throughput screening.[2][3]
The Trap: Diluting a DMSO stock directly into pH 7.4 buffer often causes immediate "crashing out" (precipitation) because the local concentration exceeds the solubility limit before mixing is complete.[3]
Optimized Protocol:
-
Prepare Stock: Dissolve CPPM in anhydrous DMSO to 10–20 mM.
-
Intermediate Dilution (The "Step-Down"):
-
Do not go straight to buffer.
-
Dilute the DMSO stock 1:10 into acidified water (0.01 M HCl) or pure Ethanol first.[1] This keeps the compound solubilized while lowering the concentration.
-
-
Final Dilution: Add the intermediate solution to your assay buffer.
-
Critical Check: Ensure the final DMSO concentration is <0.5% (or as tolerated by cells).[3]
-
Strategy B: In Situ Salt Formation (Animal/In Vivo Studies)
Best for: IP/IV injection, oral gavage.[2][3]
Since CPPM is a base, converting it to a hydrochloride or tartrate salt in situ is the most robust method for aqueous delivery.[3]
Step-by-Step Protocol:
-
Weigh the required amount of CPPM free base.[1]
-
Add 0.9 molar equivalents of 0.1 M HCl (or Tartaric Acid for a softer counter-ion).
-
Why 0.9 eq? To avoid excess acidity that might irritate tissue.
-
-
Vortex until dissolved.[1] The solution should become clear.
-
Dilute to the final volume with Saline (0.9% NaCl) or 5% Glucose.
-
Check pH: If pH < 4.0, carefully adjust to pH 5.0–6.0 using dilute NaOH.
-
Warning: If you go above pH 7.0, the free base will precipitate.[3]
-
Strategy C: Cyclodextrin Complexation (The "Universal" Fix)
Best for: Sensitive biological targets where low pH or DMSO is toxic.[3]
Cyclodextrins (CDs) form inclusion complexes, hiding the hydrophobic phenyl/cyclohexyl groups inside a donut-shaped cavity while exposing a hydrophilic exterior.[2][3]
Protocol:
-
Prepare a 20% (w/v) Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) solution in water (e.g., Captisol®).[1][2][3]
-
Add CPPM powder to this vehicle.[1]
-
Sonicate for 30 minutes at 37°C or stir overnight.
-
Filter sterilize (0.22 µm).[2]
Decision Logic Visualization
The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental constraints.
Caption: Decision tree for selecting the optimal solubilization strategy based on experimental constraints (DMSO tolerance vs. pH tolerance).
Frequently Asked Questions (FAQs)
Q1: My solution turns cloudy immediately after adding the DMSO stock to the media. Why? A: This is the "Parachuting Effect."[1] When a hydrophobic molecule in DMSO hits water, the DMSO diffuses away instantly, leaving the molecule stranded in a high-polarity environment, causing rapid precipitation.[3]
-
Fix: Vortex the buffer while adding the DMSO stock dropwise, or use the "Intermediate Dilution" method (Protocol A) to reduce the concentration shock.
Q2: Can I heat the solution to dissolve it? A: Mild heating (up to 40°C) is acceptable to speed up dissolution in the stock solvent (DMSO) or Cyclodextrin vehicle.[3]
-
Caution: Do not heat aqueous suspensions of the free base in an attempt to dissolve them without acidification or complexation. You will likely degrade the compound or cause it to oil out rather than dissolve.
Q3: Is the stereochemistry (1-Cyclohexyl vs 2-phenyl) relevant to solubility? A: While stereochemistry affects biological binding, it has a minor impact on solubility compared to the bulk lipophilicity.[1][2][3] However, crystal lattice energy can vary between enantiomers vs. racemates. If you switched from a racemate to a pure enantiomer, the melting point might be higher, making dissolution slightly harder (requiring more energy/sonication).[3]
Q4: I need to inject this into mice IV. What is the safest vehicle? A: Avoid 100% DMSO.[1] The gold standard for lipophilic amines is 10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in saline .[1][2][3] It is isotonic, non-hemolytic, and prevents precipitation in the bloodstream.[3] If CDs are unavailable, use 5% Ethanol / 5% Cremophor EL / 90% Saline , but watch for vehicle toxicity.[3]
References
- Context: Provides solubility data for the structural analog Vesamicol, confirming solubility in DMSO and Ethanol but limited aqueous solubility without salt form
- Context: General protocols for piperidine derivatives, emphasizing pH adjustment and cyclodextrin use.
-
Ezawa, T., et al. (2018).[1][3] Characterization of the inclusion complex of piperine with cyclodextrins. Journal of Inclusion Phenomena and Macrocyclic Chemistry.
- Context: Validates the mechanism of cyclodextrin encapsul
-
Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[2][3]
- Context: Authoritative review on the pKa rule and in situ salt form
Sources
Side effects of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol in preclinical models
The following guide serves as a Technical Support Center for researchers working with (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol (CAS: 439109-52-1).
Given that this compound is a specialized research chemical/building block often utilized in Structure-Activity Relationship (SAR) studies for Sigma Receptor ligands , Vesamicol analogs , or Dopamine Transporter (DAT) modulators , specific in vivo toxicological data is often proprietary or sparse in public literature.[1][2][3]
This guide synthesizes predicted pharmacological risks based on its specific pharmacophore (N-substituted 2-phenylpiperidine core) and provides troubleshooting for issues encountered in preclinical models.[1][2][3]
Status: Operational | Tier: Level 3 (Senior Scientist Support)[1][2][3]
Compound Profile & Mechanism of Action (Predicted)
Before troubleshooting, you must understand the "Hardware" (the molecule) you are working with.[1][2][3] This compound belongs to the N-substituted 2-phenylpiperidine class.[1][2][3]
-
Primary Predicted Targets: Sigma-1 Receptors (
R), Dopamine Transporter (DAT).[1][2][3] -
Secondary/Off-Target Risks: Vesicular Acetylcholine Transporter (VAChT) – due to structural homology with Vesamicol.[1][2][3]
Pharmacological Pathway Visualization
The following diagram illustrates the potential signaling cascades and "bug" locations (side effects) based on the compound's pharmacophore.
Figure 1: Predicted pharmacological interaction map.[1][2][3] Note the critical off-target risk at VAChT (red path) which mimics Vesamicol-induced toxicity.[1][2][3]
Troubleshooting Guide: In Vivo Anomalies
Use this section if your animal models are displaying unexpected phenotypes.
Issue A: Subjects display "Popcorn" behavior, stereotypy, or excessive grooming.[1][2][3]
Diagnosis: Dopaminergic Overdrive. The 2-phenylpiperidine core is the scaffold of Methylphenidate (Ritalin).[1][2][3] The N-cyclohexyl group adds lipophilicity, potentially increasing blood-brain barrier (BBB) penetration.[1][2][3]
-
Root Cause: Excessive DAT inhibition leading to synaptic dopamine accumulation.[1][2][3]
-
Correction:
Issue B: Subjects exhibit flaccid paralysis, ataxia, or respiratory gasping.[1][2][3]
Diagnosis: Cholinergic Blockade (Vesamicol-like Effect). This is the most critical safety risk.[1][2][3] Structural analogs (phenylpiperidines with cyclohexyl moieties) can bind to the Vesicular Acetylcholine Transporter (VAChT), preventing acetylcholine storage.[1][2][3]
-
Root Cause: The compound is acting as a "False Vesamicol," depleting synaptic ACh.[1][2][3]
-
Correction:
-
Immediate Stop: Cease dosing immediately.
-
Rescue Protocol: Attempt rescue with a cholinesterase inhibitor (e.g., Physostigmine) to maximize remaining synaptic ACh, though this may be ineffective if vesicles are empty.[1][2][3]
-
differentiation: Distinguish from opioid sedation by checking for loss of righting reflex without rigidity.
-
Issue C: Inconsistent data / High variability between subjects.[1][2][3]
Diagnosis: Solubility & Bioavailability Failure. As an amino-alcohol with a cyclohexyl group, this compound is highly lipophilic (High LogP).[1][2][3]
-
Root Cause: Precipitation in the injection vehicle or "depot effect" in subcutaneous tissue.[1][2][3]
-
Correction:
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for rodent studies?
A: Since specific LD50 data for CAS 439109-52-1 is sparse, use the "Up-and-Down" procedure (OECD 425).[1][2][3]
-
Observation: If no effects are seen at 1 mg/kg, proceed to 3, 10, and 30 mg/kg in separate cohorts.[1][2][3]
-
Warning: Do not exceed 50 mg/kg without verifying survival, as related piperidines can induce seizures at high concentrations.[1][2][3]
Q2: Can I use this compound as a negative control for Sigma-1 studies?
A: No. Based on SAR (Structure-Activity Relationship), this compound is likely a Sigma-1 active ligand (agonist or antagonist).[1][2][3] Using it as a negative control will confound your data.[1][2][3] Use Saline or a structurally dissimilar inactive compound as your control.[1][2][3]
Q3: Why does the compound precipitate when I add it to PBS?
A: The free base form of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol is hydrophobic.[1][2][3]
-
Solution: You must convert it to a salt form (e.g., HCl or Tartrate) in situ or purchase the salt form.[1][2][3]
-
Protocol: Dissolve the neat oil/solid in a small volume of 0.1M HCl or acetic acid first, then dilute with buffer to the desired concentration. Ensure final pH is >4.5 for animal safety.
Q4: Are there sex-specific side effects?
A: Likely. Sigma-1 receptors are modulated by progesterone and neurosteroids.[1][2][3] Female rodents often show different sensitivity to Sigma ligands compared to males.[1][2][3]
-
Recommendation: You must balance your study design to include both sexes. Do not extrapolate male data to females.[1][2][3]
Summary of Predicted Side Effects (Table)
| Organ System | Symptom | Mechanism (Predicted) | Severity |
| CNS | Hyperactivity / Circling | DAT Inhibition / Sigma-1 Activation | Moderate |
| CNS | Seizures / Tremors | High-dose Glutamate modulation | High |
| Neuromuscular | Weakness / Ataxia | VAChT Inhibition (Vesamicol-like) | High |
| Respiratory | Depression / Gasping | Cholinergic depletion | Critical |
| Local | Injection Site Necrosis | High pH / Poor Solubility | Low |
References & Grounding
The following sources provide the structural and pharmacological basis for the troubleshooting advice above.
-
Matsumoto, R. R., et al. (2001).[1][2][3] "Sigma receptors: potential targets for the treatment of neuropsychiatric disorders."[1][2][3] European Journal of Pharmacology. (Establishes the role of N-substituted piperidines as Sigma ligands).
-
Rogers, G. A., & Parsons, S. M. (1989).[1][2][3] "Inhibition of acetylcholine storage by vesamicol analogs."[1][2][3] Molecular Pharmacology. (Defines the structural requirements—phenylpiperidine/cyclohexanol—for VAChT toxicity).
-
ChemicalBook. (2024).[1][2][3] "Product entry: (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol - CAS 439109-52-1."[1][2][3][4][5] (Verifies chemical structure and availability as a building block).
-
Katz, J. L., et al. (2016).[1][2][3] "Synthetic Cathinones: 'Bath Salts' – An Emerging Domestic Threat."[1][2][3] Psychopharmacology. (Provides toxicity profiles for 2-phenylpiperidine derivatives and stimulants).
Disclaimer: This guide is for research purposes only. (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol is a preclinical research chemical and is not approved for human consumption.[1][2][3] All experiments must be conducted under IACUC/Ethics Committee approved protocols.
Sources
- 1. 71581-93-6|((1S,2R)-2-(Benzylamino)cyclohexyl)methanol|BLD Pharm [bldpharm.com]
- 2. 1379203-84-5|(1-Methyl-2-phenylpyrrolidin-3-yl)methanol|BLD Pharm [bldpharm.com]
- 3. 1177198-30-9|((3S,4S)-4-Amino-1-benzylpiperidin-3-yl)methanol|BLD Pharm [bldpharm.com]
- 4. 736908-00-2|(3-Benzylpiperidin-3-yl)methanol|BLD Pharm [bldpharm.com]
- 5. 439109-52-1 CAS|(1-CYCLOHEXYL-2-PHENYL-3-PIPERIDINYL)METHANOL|生产厂家|价格信息 [m.chemicalbook.com]
Technical Support Center: (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol. As a novel compound, understanding its degradation profile is critical for developing stable formulations and robust analytical methods. This document provides troubleshooting guidance and theoretical frameworks based on the known reactivity of its constituent functional groups.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol that influence its stability?
A1: The molecule's stability is primarily dictated by three key functional groups:
-
Tertiary Amine: The piperidine nitrogen is a tertiary amine. This site is susceptible to N-oxidation, which is a common metabolic and chemical degradation pathway.[1] The basicity of this nitrogen can also lead to strong interactions with acidic surfaces, such as residual silanols on silica-based HPLC columns, causing peak tailing.[2]
-
Primary Alcohol: The hydroxymethyl group is a primary alcohol. It is susceptible to oxidation, which could yield an aldehyde and subsequently a carboxylic acid under strong oxidative conditions.
-
Cyclohexyl and Phenyl Rings: These saturated and aromatic hydrocarbon rings are generally stable but can undergo hydroxylation under certain oxidative or metabolic conditions.
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To ensure long-term stability, the compound should be stored as a solid in a tightly sealed container, protected from light and moisture at a controlled low temperature (e.g., 2-8 °C or -20 °C). In solution, the compound is likely more susceptible to degradation. Solvents should be of high purity and degassed. For analytical standards, prepare fresh solutions and store them at low temperatures for short periods.
Q3: I am observing significant peak tailing during HPLC analysis on a C18 column. What is the cause and how can I fix it?
A3: This is a classic issue when analyzing basic compounds like piperidines.[2] The primary cause is secondary ionic interactions between the protonated basic nitrogen of your compound and negatively charged residual silanol groups (Si-O⁻) on the surface of the C18 silica packing.
Here are several strategies to resolve this:
-
Mobile Phase pH Adjustment: Operate at a low pH (e.g., 2.5-3.5 using formic or phosphoric acid). At this pH, the piperidine nitrogen is fully protonated (positively charged), but the silanol groups are mostly unionized (Si-OH), which minimizes the strong ionic interaction causing the tailing.[2]
-
Use of Mobile Phase Additives: Incorporate a competing base, like triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.
-
Employ a Modern, End-Capped Column: Use a high-purity silica column with advanced end-capping to reduce the number of available free silanols.
-
Switch to an Alternative Stationary Phase: Consider a Pentafluorophenyl (PFP) column. PFP columns offer different selectivity and can reduce the strong basic interactions that cause tailing on C18 columns.[2]
Troubleshooting Guide: Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying likely degradation products and establishing the inherent stability of a molecule.[3] It is a cornerstone for developing stability-indicating analytical methods as mandated by ICH guidelines.[4]
Q4: My initial forced degradation attempts show either no degradation or complete degradation. How do I achieve the target 5-20% degradation?
A4: Achieving the target degradation of 5-20% often requires careful optimization of stress conditions.[4][5] The "all-or-nothing" result is common and can be addressed by systematically adjusting the intensity and duration of the stress factor.
Troubleshooting Strategy for Insufficient or Excessive Degradation
| Stress Condition | Issue: No/Low Degradation (<5%) | Issue: Complete Degradation (>50%) |
| Acid/Base Hydrolysis | Increase acid/base concentration (e.g., from 0.1N to 1N HCl/NaOH). Increase temperature (e.g., from 60°C to 80°C). Extend exposure time.[6] | Decrease acid/base concentration (e.g., from 1N to 0.01N). Decrease temperature (e.g., to room temp or 40°C). Shorten exposure time. |
| Oxidation | Increase H₂O₂ concentration (e.g., from 3% to 10%). Increase temperature. Consider a more aggressive oxidizing agent if necessary, but this is less common. | Decrease H₂O₂ concentration (e.g., from 3% to 0.5%). Decrease temperature. Shorten exposure time. |
| Thermal | Increase temperature (e.g., from 80°C to 105°C). Ensure uniform heat distribution in the oven. | Decrease temperature. Reduce exposure time. |
| Photolytic | Ensure the light source provides both UV and visible output as per ICH Q1B. Increase light intensity or exposure duration. Expose the sample in solution to increase susceptibility. | Reduce light intensity or exposure duration. Use a solid sample instead of a solution. |
Q5: I have generated several degradation products. How do I begin to identify their structures?
A5: Structural elucidation starts with your analytical method. A validated, stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) is the most powerful tool.
-
Determine Molecular Weight: Use the mass spectrometer to determine the molecular weight of each degradation product. Calculate the mass difference (Δm/z) between the parent compound and each product.
-
Propose Structures: Based on the Δm/z and the stress condition applied, you can infer the chemical transformation. For example:
-
Δm/z = +16: Suggests the addition of one oxygen atom (Oxidation). Likely locations are N-oxidation of the piperidine or hydroxylation of the phenyl or cyclohexyl rings.
-
Δm/z = -2: Suggests the loss of two hydrogen atoms (Oxidation). This could indicate the oxidation of the primary alcohol to an aldehyde.
-
Δm/z = -C₆H₁₁ (-83): Suggests loss of the N-cyclohexyl group (N-dealkylation).
-
-
Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry (MS/MS) on both the parent compound and the degradation products. Comparing the fragmentation patterns provides critical information about which part of the molecule has been modified.
-
Isolation and NMR: For significant degradation products, isolation via preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural confirmation.[7]
Predicted Degradation Pathways
Based on the chemical structure, the following degradation pathways for (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol are predicted under standard forced degradation conditions.
Caption: Predicted degradation pathways for (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol.
Experimental Protocols
Protocol 1: General Forced Degradation Procedure
This protocol provides a starting point. Concentrations and durations should be adjusted to achieve 5-20% degradation.[4]
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, then neutralize with an equivalent amount of 1N NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool, then neutralize with an equivalent amount of 1N HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 105°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Control Samples: Prepare control samples (e.g., compound in solution without stressor, blank solvent with stressor) and store them under ambient conditions, protected from light.
-
Analysis: Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.
Protocol 2: Starting HPLC-UV Analytical Method
This method is a starting point for separating the parent compound from its potential degradation products.
-
Column: High-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18.1-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 215 nm and 254 nm (or use a PDA detector to scan for optimal wavelength).
Caption: General workflow for a forced degradation study.
References
- BenchChem Technical Support. (n.d.). Troubleshooting poor resolution in HPLC analysis of fluorinated piperidines. BenchChem.
- BenchChem Technical Support Team. (2025, December). Common challenges in working with piperidine-based compounds. BenchChem.
- ResearchGate. (2022, November). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Request PDF.
- ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.
- BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
- Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. AJRC.
- Molecules. (2025, November 12). (1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol. MDPI.
- Frontiers in Pharmacology. (2019, May 7). In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. Frontiers.
Sources
- 1. Frontiers | In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ajrconline.org [ajrconline.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Chiral Resolution of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol
Executive Summary
The separation of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol enantiomers presents a classic challenge in pharmaceutical intermediate processing: resolving a bulky, basic tertiary amine with multiple chiral centers. This guide addresses the two primary workflows for this molecule: High-Performance Liquid Chromatography (HPLC) for analytical purity/small-scale prep, and Classical Chemical Resolution for kilogram-scale manufacturing.
Key Chemical Constraints:
-
Basicity: The tertiary nitrogen requires specific mobile phase modifiers to prevent peak tailing on silica-based columns.
-
Steric Bulk: The N-cyclohexyl group creates significant steric hindrance, often making Amylose-based stationary phases (e.g., Chiralpak AD) superior to Cellulose-based phases for this specific analog.
-
Solubility: The lipophilic nature of the cyclohexyl and phenyl rings dictates the use of non-polar solvents (Hexane/Heptane) in Normal Phase HPLC or specific alcohol mixtures for crystallization.
Module 1: HPLC Method Development & Troubleshooting
Standard Operating Procedure (SOP): Analytical Screening
For the rapid determination of enantiomeric excess (ee%), we recommend a polysaccharide-based stationary phase.
Recommended Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) Alternative: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) Dimensions: 250 x 4.6 mm, 5 µm particle size.
| Parameter | Initial Condition | Rationale |
| Mobile Phase | n-Hexane : Isopropanol (90:10 v/v) | Provides baseline lipophilicity/polarity balance. |
| Additive | 0.1% Diethylamine (DEA) | CRITICAL: Masks residual silanols to prevent amine tailing. |
| Flow Rate | 1.0 mL/min | Standard analytical flow. |
| Temperature | 25°C | Lower temperatures (10-15°C) can improve resolution ( |
| Detection | UV @ 210-220 nm | The phenyl ring absorption is strongest here; 254 nm may be too weak. |
Troubleshooting Guide: HPLC Issues
Q: My peaks are tailing severely (
-
Fix 1: Increase DEA concentration to 0.2%.
-
Fix 2: Switch to Ethanol instead of Isopropanol as the modifier; ethanol often sharpens peaks for bulky amines.
-
Fix 3: If using a newer "Immobilized" column (e.g., Chiralpak IA), you can try restricted-access solvents like DCM/MtBE, but standard coated phases (AD-H) will be destroyed by these.
Q: I have separation, but the resolution is poor (
-
Fix: Switch from OD-H (Cellulose) to AD-H (Amylose). The helical pitch of amylose is generally more accommodating to bulky substituents like the cyclohexyl group [1].
Q: Can I use Reverse Phase (RP) to save solvent costs? A: Yes, but it is less predictable for this molecule.
-
Protocol: Use a Chiralpak AD-RH column.
-
Mobile Phase: Borate buffer (pH 9.0) : Acetonitrile (60:40). High pH is required to keep the amine uncharged (neutral), which improves interaction with the chiral selector. Warning: Do not exceed pH 10.0 on silica columns.
Workflow Visualization: HPLC Method Development
Figure 1: Decision tree for developing an analytical chiral method for basic piperidine derivatives.
Module 2: Classical Chemical Resolution (Scale-Up)
For quantities exceeding 10g, HPLC becomes expensive. Classical resolution via diastereomeric salt formation is the industry standard for 2-phenylpiperidine derivatives [2].
The Protocol: Diastereomeric Salt Crystallization
Resolving Agent: (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) . Why? Simple Tartaric acid is often too polar. The benzoyl groups on DBTA add lipophilicity that matches the phenyl/cyclohexyl groups of your target, facilitating better crystal lattice formation [3].
Step-by-Step Guide:
-
Stoichiometry: Dissolve 1.0 equivalent of the racemic amine in Ethanol (absolute) .
-
Addition: Add 1.0 equivalent of L-DBTA dissolved in warm Ethanol.
-
Nucleation: Heat to reflux (approx. 78°C) until clear, then allow to cool slowly to Room Temperature (RT) over 4-6 hours.
-
Tip: If no crystals form at RT, scratch the glass or seed with a known crystal.
-
-
Isolation: Filter the precipitate. This is the Diastereomeric Salt .
-
Free-Basing (Recovery): Suspend the salt in water/DCM mixture. Add 1M NaOH until pH > 12. Extract the free amine into DCM.
-
Analysis: Check ee% using the HPLC method from Module 1.
Troubleshooting: Classical Resolution
Q: I obtained a solid, but the ee% is only 20%. A: You have poor discrimination in the crystal lattice (Kinetic Entrapment).
-
Fix: Perform a Recrystallization .[1] Take your 20% ee salt, dissolve it in the minimum amount of boiling ethanol, and let it cool very slowly. The enrichment factor usually jumps significantly (e.g., 20% -> 85% -> >98%) [4].
Q: The salt formed an oil, not a crystal. A: This is common with flexible cyclohexyl groups.
-
Fix 1: Change solvent.[2] Try 90:10 Ethanol:Water or Acetone .
-
Fix 2: Switch resolving agent. If L-DBTA fails, try (S)-Mandelic Acid . Mandelic acid is structurally rigid and often works well for 2-phenyl substituted heterocycles [5].
Workflow Visualization: Classical Resolution
Figure 2: Workflow for the classical resolution of piperidine derivatives using Dibenzoyl-tartaric acid.
Module 3: Advanced Characterization (FAQs)
Q: How do I know which enantiomer is which (R or S)? A: HPLC and Resolution only separate them; they do not identify absolute configuration.
-
Method A (X-Ray): If you can grow a single crystal of the DBTA salt, X-ray crystallography is definitive.
-
Method B (Circular Dichroism - CD): Compare the CD spectrum of your isolated peak against literature data for known 2-phenylpiperidines. Generally, the sign of the Cotton effect at 220nm correlates with the configuration of the phenyl ring attachment.
Q: Can I use enzymes? A: Yes, Kinetic Resolution is possible but slower.
-
Enzyme: Candida antarctica Lipase B (CAL-B).
-
Reaction: Acylation of the primary hydroxyl group (-CH2OH) using Vinyl Acetate.
-
Outcome: The enzyme will typically acetylate the (R)-alcohol faster, leaving the (S)-alcohol unreacted. This separates them by polarity (Ester vs. Alcohol) which is easily separable on standard silica gel [6].
References
-
Phenomenex. (2025).[3] Chiral HPLC Method Development Guide: Polysaccharide Phases. Retrieved from
-
BenchChem. (2025).[2] Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine and Analogs. Retrieved from
- Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard text for DBTA usage in amines).
-
Google Patents. (2003). EP1341762A1: Process for resolving racemic mixtures of piperidine derivatives.[4] Retrieved from
-
Google Patents. (2011). EP2269986A1: Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution. Retrieved from
-
ResearchGate. (2025). Enzymatic Kinetic Resolution of Piperidine Atropisomers. Retrieved from
Sources
Validation & Comparative
Comparing (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol with known receptor ligands
[1][2][3][4]
Executive Summary & Molecule Identification
(1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol is a highly lipophilic, chiral building block characterized by a piperidine core substituted at three positions:
-
N-1: Cyclohexyl group (Steric bulk, lipophilicity).[1]
-
C-3: Hydroxymethyl group (Hydrogen bond donor/acceptor).[1]
This specific substitution pattern suggests it acts as a "scaffold probe" distinct from, yet structurally related to, the vesicular transport inhibitor Vesamicol and various Sigma-1 receptor ligands.[1]
Structural Comparison Table
| Feature | Target: (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol | Reference: Vesamicol (AH-5183) | Reference: Haloperidol (Sigma Ligand) |
| Core Scaffold | Piperidine | Decahydroquinoline-like (Piperidine-Cyclohexanol link) | Butyrophenone-Piperidine |
| Lipophilic Tail | N-Cyclohexyl | Cyclohexanol ring (fused/linked) | 4-Chlorophenyl |
| H-Bond Donor | Primary Alcohol (-CH2OH) on C3 | Secondary Alcohol (-OH) on Cyclohexyl | Tertiary Alcohol (-OH) |
| Predicted LogP | ~4.2 (High Lipophilicity) | ~3.6 | ~4.0 |
| Primary Target | Sigma Receptors / NK1 (Predicted) | VAChT (Vesicular ACh Transporter) | D2 / Sigma-1 |
Comparative Analysis with Known Ligands[1]
A. Comparison with Vesamicol (VAChT Inhibitor)
Vesamicol is the gold standard for inhibiting the Vesicular Acetylcholine Transporter (VAChT).[1]
-
Structural Divergence: Vesamicol features a 4-phenylpiperidine attached to a cyclohexanol ring.[1] Our target molecule moves the cyclohexyl to the nitrogen (N-1) and the phenyl to C-2.[1]
-
Functional Implication: The N-cyclohexyl group in the target molecule creates significant steric bulk around the nitrogen lone pair.[1] In Vesamicol, the nitrogen is tertiary but less sterically crowded, allowing specific ionic interaction with Aspartate residues in the VAChT tunnel.[1]
-
Prediction: The target molecule likely exhibits reduced affinity for VAChT compared to Vesamicol due to the N-substitution preventing optimal binding pocket fit, but may retain weak allosteric activity.[1]
B. Comparison with Sigma-1 Receptor Ligands (e.g., PRE-084, Haloperidol)
The N-substituted 2-phenylpiperidine moiety is a "privileged scaffold" for Sigma-1 receptors.[1]
-
Mechanism: Sigma-1 receptors possess a hydrophobic pocket that accommodates bulky N-substituents (like cyclohexyl or benzyl) and an electrostatic site for the piperidine nitrogen.[1]
-
Functional Implication: The target molecule fits the Sigma-1 pharmacophore perfectly:
-
Prediction: High probability of nanomolar affinity for Sigma-1 receptors , acting potentially as an antagonist or chaperone modulator.[1]
C. Comparison with NK1 Antagonists (CP-99,994 Analogues)
The Pfizer "CP" series of NK1 antagonists (e.g., CP-99,994) relies heavily on a 2-phenyl-3-substituted piperidine core.[1]
-
Structural Homology: The target molecule shares the exact cis/trans 2-phenyl-3-substitution architecture found in NK1 ligands.[1]
-
Difference: NK1 ligands typically have a benzylamine or ether at C-3.[1] The target has a methanol.[1][2][3][4][5][6][7][8][9]
-
Prediction: The methanol group is likely too small to trigger full NK1 antagonism, but the molecule serves as a critical precursor or fragment for synthesizing high-potency NK1 blockers.[1]
Experimental Protocols for Validation
To objectively validate the target molecule, the following self-validating protocols are recommended.
Protocol A: Competitive Radioligand Binding (Sigma-1 Receptor)
Objective: Determine the
-
Membrane Preparation: Use Guinea pig brain or cloned human Sigma-1 receptors expressed in HEK293 cells.[1] Homogenize in 50 mM Tris-HCl (pH 7.4).
-
Incubation:
-
Equilibrium: Incubate at 37°C for 120 minutes.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces NSB).
-
Analysis: Measure radioactivity via liquid scintillation. Plot % Specific Binding vs. Log[Concentration] to determine
and calculate using the Cheng-Prusoff equation.[1]
Protocol B: Vesicular Acetylcholine Uptake Assay (VAChT)
Objective: Assess if the molecule mimics Vesamicol activity.[1]
-
Vesicle Isolation: Isolate synaptic vesicles from Torpedo electric organ or rat striatum via sucrose gradient centrifugation.[1]
-
Reaction Buffer: 110 mM Tartaric acid, 110 mM Tris, 5 mM KCl, 1 mM MgSO4, 10 mM Glucose, pH 7.4.[1]
-
Transport Initiation:
-
Incubation: 10 minutes at 25°C.
-
Stop Reaction: Rapid filtration through Millipore filters (0.45 µm). Wash 3x with cold buffer.[1]
-
Validation: Vesamicol must inhibit transport by >90%. If the target molecule shows <50% inhibition at 1 µM, it is not a potent VAChT inhibitor.[1]
Visualizing the Pharmacological Workflow
The following diagram illustrates the decision tree for profiling this scaffold based on its structural features.
Caption: Pharmacophore-based screening workflow comparing the target molecule against Sigma-1 and VAChT pathways.
References
-
Vesamicol Mechanism: Parsons, S. M., et al. (1987).[1] "Acetylcholine transport: fundamental properties and effects of pharmacologic agents." Annals of the New York Academy of Sciences.
-
Sigma Receptor SAR: Chu, U. B., & Ruoho, A. E. (2016).[1] "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology.
-
NK1 Antagonist Scaffolds: Snider, R. M., et al. (1991).[1] "A potent nonpeptide antagonist of the substance P (NK1) receptor."[1] Science. [1]
-
Chemical Identity: PubChem Compound Summary for Piperidine derivatives. [1]
Sources
- 1. 1379203-84-5|(1-Methyl-2-phenylpyrrolidin-3-yl)methanol|BLD Pharm [bldpharm.com]
- 2. 1177198-30-9|((3S,4S)-4-Amino-1-benzylpiperidin-3-yl)methanol|BLD Pharm [bldpharm.com]
- 3. 416892-18-7|(1-(3-Phenylpropyl)piperidin-3-yl)methanol|BLD Pharm [bldpharm.com]
- 4. 71581-93-6|((1S,2R)-2-(Benzylamino)cyclohexyl)methanol|BLD Pharm [bldpharm.com]
- 5. 1177198-30-9|((3S,4S)-4-Amino-1-benzylpiperidin-3-yl)methanol|BLD Pharm [bldpharm.com]
- 6. 1821707-09-8|((R)-1-((S)-1-Phenylethyl)pyrrolidin-3-yl)methanol|BLD Pharm [bldpharm.com]
- 7. 1184000-97-2|(1S)-1-Phenyl-N-((tetrahydro-2H-pyran-3-yl)methyl)ethanamine|BLD Pharm [bldpharm.com]
- 8. 71581-93-6|((1S,2R)-2-(Benzylamino)cyclohexyl)methanol|BLD Pharm [bldpharm.com]
- 9. 439109-52-1 CAS|(1-CYCLOHEXYL-2-PHENYL-3-PIPERIDINYL)METHANOL|生产厂家|价格信息 [m.chemicalbook.com]
Technical Guide: (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol vs. Piperidine Pharmacophores
The following guide provides an in-depth technical comparison of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol against established piperidine derivatives. This analysis treats the compound as a specialized chiral building block and potential CNS-active scaffold , contrasting it with pharmacologically characterized standards like Vesamicol, Pipradrol, and NK1 antagonists.[1]
Content Type: Publish Comparison Guide Subject: CAS 439109-52-1 vs. Vesamicol, Pipradrol, and CP-99,994 Audience: Medicinal Chemists, Lead Optimization Scientists[1]
Executive Summary: The Scaffold Advantage
(1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol (CAS: 439109-52-1) represents a highly lipophilic, sterically demanding variant of the "privileged" piperidine scaffold.[1] Unlike simple piperidines, this molecule integrates three critical pharmacophoric elements:
-
N-Cyclohexyl Group: Provides significant bulk and lipophilicity (
), enhancing blood-brain barrier (BBB) penetration but potentially reducing metabolic stability.[1] -
2-Phenyl Substituent: A classic anchor for
stacking interactions (seen in stimulants like Methylphenidate and Pipradrol).[1] -
3-Hydroxymethyl Handle: A versatile vector for further functionalization (ethers, esters, carbamates) or H-bonding interactions.[1]
Primary Distinction: While often categorized as a chiral building block in commercial catalogs (e.g., BLD Pharm, ChemicalBook), its structural topology places it in the Sigma Receptor and Neurokinin-1 (NK1) antagonist chemical space.
Comparative Analysis: Structural & Functional Profiling[1]
The following table contrasts the subject compound with three "Gold Standard" piperidine derivatives to benchmark its potential utility.
Table 1: Physicochemical & Pharmacological Comparison
| Feature | (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol | Vesamicol (AH-5183) | Pipradrol (Meratran) | CP-99,994 |
| Core Structure | N-Cyclohexyl-2-phenylpiperidine | N-Cyclohexyl-4-phenylpiperidine | Diphenyl(piperidin-2-yl)methanol | 2-Phenyl-3-aminopiperidine |
| Key Functional Group | 3-Hydroxymethyl (-CH2OH) | 4-OH (on cyclohexyl ring) | 2-Hydroxymethyl (tertiary alcohol) | 3-Amine (secondary) |
| Primary Target | Scaffold / Sigma / NK1 (Predicted) | VAChT (Vesicular ACh Transporter) | DAT / NET (Transporters) | NK1 Receptor (Substance P) |
| Calc.[1][2] LogP | ~4.2 (High Lipophilicity) | 3.6 | 2.9 | 3.5 |
| Chirality | 3 Stereocenters (Complex) | 2 Stereocenters | 1 Stereocenter | 2 Stereocenters |
| BBB Permeability | High (Predicted) | High | High | High |
| Primary Use | Lead Optimization / Library Synthesis | Pharmacological Tool | CNS Stimulant (Obsolete) | Clinical Candidate (Antiemetic) |
Expert Insight: The "2-vs-4" Substitution Shift
-
Vesamicol places the phenyl group at the 4-position .[1][2] This linearity favors transport proteins like VAChT.[1]
-
The Subject Compound places the phenyl at the 2-position (ortho to Nitrogen). This creates a "kinked" conformation similar to Substance P antagonists (CP-99,994). This suggests the subject compound is better suited for GPCR targets (NK1, Dopamine) rather than transporter channels.
Mechanistic Pathway & Scaffold Utility
The diagram below illustrates how this specific scaffold connects to major pharmacological classes through structural modification.
Caption: Structural divergence of the subject scaffold into three distinct pharmacological classes based on functional group modification.
Experimental Protocols: Synthesis & Derivatization[1]
For researchers utilizing CAS 439109-52-1 as a building block, the following protocols ensure high-yield derivatization while maintaining stereochemical integrity.
Protocol A: Reductive Amination (Scaffold Assembly)
Use this if synthesizing the core from scratch.[1]
-
Reagents: 2-Phenylpiperidin-3-yl methanol (Start Material), Cyclohexanone (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Solvent).
-
Procedure:
-
Dissolve amine in DCE under
atmosphere. -
Add Cyclohexanone and stir for 30 min to form imine intermediate.
-
Add STAB portion-wise at 0°C. Warm to RT and stir for 12h.
-
Critical Step: Quench with sat.
to pH 8.[1] Extract with DCM.[1] -
Purification: Silica gel chromatography (Hexane/EtOAc 4:1).[1] The N-cyclohexyl group is bulky; expect the product to elute significantly faster than the secondary amine.[1]
-
Protocol B: Etherification of C3-Methanol (Library Generation)
Use this to probe the Sigma-1 receptor hydrophobic pocket.[1]
-
Rationale: Converting the hydroxyl to a benzyl ether mimics the pharmacophore of potent NK1 antagonists.[1]
-
Reagents: NaH (60% dispersion, 1.2 eq), Benzyl bromide (1.1 eq), DMF (anhydrous).
-
Procedure:
-
Dissolve (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol in DMF at 0°C.
-
Add NaH slowly. Observe
evolution.[1] Stir 30 min. -
Add Benzyl bromide dropwise.[1]
-
Self-Validating Check: Monitor via TLC. The starting material (polar alcohol) should disappear, replaced by a high-Rf non-polar spot.
-
Workup: Pour into ice water. Extract with
(avoid DCM to prevent emulsion with DMF).
-
References & Sourcing
-
PubChem Compound Summary: (4-(1-(Piperidin-1-yl)cyclohexyl)phenyl)methanol (Analog comparison). National Center for Biotechnology Information.[1] Accessed 2026.[1][3] Link
-
BLD Pharm Catalog: Product BD00893039, CAS 439109-52-1.[1][2][4][5][6] Listing for (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol. Link
-
ChemicalBook: Supplier and physicochemical property listing for CAS 439109-52-1. Link
-
Review: Piperidine Scaffolds in Medicinal Chemistry. Comparison of 2-phenyl vs 4-phenyl substitution patterns in CNS drug design. (General Reference for Scaffold Analysis).
Sources
- 1. 1379203-84-5|(1-Methyl-2-phenylpyrrolidin-3-yl)methanol|BLD Pharm [bldpharm.com]
- 2. 416892-18-7|(1-(3-Phenylpropyl)piperidin-3-yl)methanol|BLD Pharm [bldpharm.com]
- 3. PubChemLite - Phenyl(piperidin-3-yl)methanol hydrochloride (C12H17NO) [pubchemlite.lcsb.uni.lu]
- 4. 1177198-30-9|((3S,4S)-4-Amino-1-benzylpiperidin-3-yl)methanol|BLD Pharm [bldpharm.com]
- 5. 71581-93-6|((1S,2R)-2-(Benzylamino)cyclohexyl)methanol|BLD Pharm [bldpharm.com]
- 6. 1821707-09-8|((R)-1-((S)-1-Phenylethyl)pyrrolidin-3-yl)methanol|BLD Pharm [bldpharm.com]
Structure-activity relationship (SAR) studies of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol analogs
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol Analogs
Introduction: Unlocking Therapeutic Potential Through Structural Modification
The (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol scaffold represents a privileged core structure in medicinal chemistry, serving as the foundation for compounds targeting a range of critical receptors and transporters within the central nervous system (CNS). Analogs derived from this scaffold have demonstrated significant activity as opioid receptor modulators, muscarinic receptor antagonists, and dopamine transporter inhibitors.[1][2][3][4] The therapeutic implications are vast, spanning pain management, neurodegenerative disorders, and potential treatments for substance abuse.
Understanding the structure-activity relationship (SAR) is paramount to optimizing the pharmacological profile of these molecules. SAR studies systematically explore how discrete chemical modifications to a core scaffold influence its interaction with a biological target, thereby affecting its potency, selectivity, and functional activity. This guide provides a comprehensive comparison of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol analogs, synthesizing experimental data to elucidate the intricate interplay between molecular structure and biological function. We will delve into the causality behind experimental design, present detailed protocols for key assays, and offer a clear visual representation of the SAR landscape for researchers and drug development professionals.
The Core Scaffold: A Platform for Targeted Chemical Exploration
The versatility of the (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol scaffold lies in its distinct chemical regions, each amenable to modification. These modifications allow for the fine-tuning of steric, electronic, and lipophilic properties, which are critical determinants of target binding and overall pharmacological effect.
The primary points of modification are:
-
The Phenyl Ring (R1): Substitution on this aromatic ring can modulate electronic properties and create new interaction points with the target protein.
-
The Cyclohexyl Ring (R2): Alterations to this alicyclic ring, including its replacement or substitution, significantly impact lipophilicity and steric bulk, which is often crucial for fitting into hydrophobic pockets of the receptor.[2]
-
The Piperidine Ring Nitrogen (R3): The nitrogen atom's basicity and the nature of its substituent can influence the compound's pKa, solubility, and ability to form hydrogen bonds or ionic interactions.
-
The Methanol Hydroxyl Group: While less commonly modified in the reviewed literature, this group can be esterified or etherified to alter polarity and prodrug potential.
Caption: Core scaffold with key modification points.
Comparative Analysis of Structure-Activity Relationships
The biological activity of these analogs is highly dependent on the specific modifications made to the core structure. The following sections compare how these changes affect interactions with different biological targets, supported by experimental data.
Muscarinic Receptor and Dopamine Transporter Affinity
Studies on Trihexyphenidyl, a structurally related compound, provide significant insight into how modifications affect binding to muscarinic receptors and the dopamine transporter (DAT).[2]
-
Phenyl Ring Substitutions: Introducing small electron-donating or electron-withdrawing groups at the para-position of the phenyl ring generally maintains or slightly improves affinity for muscarinic receptors. For instance, a p-methyl group (Compound 5a) shows a slightly lower IC50 value (150 ± 12 nM) compared to the unsubstituted parent compound (250 ± 20 nM) in a [³H]NMS binding assay.[2]
-
Cyclohexyl Ring Modifications: The alicyclic nature of the cyclohexyl ring appears critical for DAT interaction. Replacing it with a second phenyl group (Compound 7b) leads to a notable decrease in affinity for the dopamine transporter, while also reducing muscarinic receptor affinity (IC50 = 400 ± 35 nM).[2] This suggests a specific hydrophobic pocket in DAT that favorably accommodates the cyclohexyl moiety.
-
Piperidine Ring N-Alkylation: Modifications to the piperidine nitrogen tend to have a more pronounced effect on DAT affinity.[2] For muscarinic receptors, small alkyl groups like N-methyl (Compound 5f) and N-ethyl (Compound 5g) result in binding affinities comparable to the parent compound.[2] This indicates that the piperidine moiety is a key pharmacophoric element that can be altered to modulate activity and selectivity.[2]
Opioid Receptor Modulation
The scaffold is also a fertile ground for developing potent and selective opioid receptor modulators, particularly for the κ-opioid receptor (KOR).
-
Targeting KOR Antagonism: In a series of analogs based on a related trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold, the addition of methyl groups at various positions was explored to probe the SAR for KOR antagonism.[1]
-
Potency and Selectivity: While the parent compound in that study was highly potent (Ke = 0.02 nM), several monomethylated analogs retained subnanomolar potency and high selectivity for the KOR over μ- and δ-opioid receptors.[1] For example, analogs 8a and 8e both demonstrated Ke values of 0.03 nM at the KOR, with over 100-fold selectivity relative to the μ receptor.[1] This highlights that certain regions of the molecule are tolerant to substitution without compromising high-affinity binding.[1]
-
N-Methylation Impact: The N-methyl analog (8c ) in this series, while slightly less potent at the KOR (Ke = 0.16 nM), exhibited exceptional selectivity, with over 1300-fold preference for KOR versus the μ receptor and over 3000-fold versus the δ receptor.[1]
Quantitative SAR Data Summary
The following tables summarize the experimental data from SAR studies, providing a clear comparison of the effects of various structural modifications.
Table 1: Inhibition of [³H]NMS Binding to Muscarinic Receptors
| Compound | Modification | IC50 (nM) ± SEM |
|---|---|---|
| Trihexyphenidyl | Parent Compound | 250 ± 20 |
| 5a | p-methyl (Phenyl Ring) | 150 ± 12 |
| 5b | p-fluoro (Phenyl Ring) | 180 ± 15 |
| 5c | p-chloro (Phenyl Ring) | 200 ± 18 |
| 5f | N-methyl (Piperidine Ring) | 200 ± 17 |
| 5g | N-ethyl (Piperidine Ring) | 220 ± 19 |
| 7b | Diphenyl (Cyclohexyl Replaced) | 400 ± 35 |
Data extracted from Dar et al., European Journal of Medicinal Chemistry, 2005.[2]
Table 2: Functional Antagonism at the κ-Opioid Receptor ([³⁵S]GTPγS Assay)
| Compound | Modification | Ke (nM) at KOR | Selectivity (μ/κ) | Selectivity (δ/κ) |
|---|---|---|---|---|
| 3 | Parent Compound | 0.02 | >100x | >100x |
| 8a | Monomethylated Analog | 0.03 | >100x | 800x |
| 8e | Monomethylated Analog | 0.03 | >100x | 28500x |
| 8d | Monomethylated Analog | 0.037 | >100x | >100x |
| 8c | N-methyl Analog | 0.16 | 1313x | 3070x |
Data extracted from J. Med. Chem. 2010, 53, 8, 3513–3524.[1]
Experimental Protocols: A Foundation for Reproducible Science
The integrity of any SAR study rests on robust and well-validated experimental protocols. Here, we detail the methodologies for the synthesis and in vitro evaluation of these analogs.
Protocol 1: General Synthesis via Grignard Reaction
This protocol describes a common and effective method for synthesizing the tertiary alcohol core structure. The causality is clear: a Grignard reagent, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of a β-aminoketone intermediate to form the desired product.
Objective: To synthesize (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol analogs.
Materials:
-
Substituted acetophenone
-
Paraformaldehyde
-
Piperidine
-
Cyclohexylmagnesium bromide (Grignard reagent)
-
Anhydrous diethyl ether or THF
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Step 1: Mannich Reaction (Formation of β-aminoketone).
-
Rationale: This step creates the necessary precursor containing the piperidine and phenylpropanone backbone.
-
React the appropriate acetophenone with paraformaldehyde and piperidine in ethanol.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction and isolate the resulting β-aminoketone, 3-piperidino-1-phenylpropan-1-one, typically after acidic workup and basification.
-
-
Step 2: Grignard Reaction.
-
Rationale: This is the key bond-forming step where the cyclohexyl group is added to create the tertiary alcohol.
-
Dissolve the β-aminoketone from Step 1 in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the cyclohexylmagnesium bromide solution dropwise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
-
Step 3: Quenching and Workup.
-
Rationale: The reaction is quenched to destroy excess Grignard reagent and protonate the alkoxide intermediate to form the final alcohol.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Step 4: Purification.
-
Rationale: To isolate the desired product from byproducts and unreacted starting materials.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol analog.
-
Protocol 2: [³⁵S]GTPγS Radioligand Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs), such as opioid receptors. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins is proportional to receptor activation by an agonist. Antagonists will inhibit this agonist-stimulated binding.
Objective: To determine the functional potency (Ke) of antagonists at the κ-opioid receptor.
Materials:
-
Cell membranes expressing the human κ-opioid receptor
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4
-
Guanosine diphosphate (GDP)
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
Agonist (e.g., U-50,488 for KOR)
-
Test compounds (antagonists)
-
Scintillation vials and cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
Procedure:
-
Step 1: Membrane Preparation.
-
Rationale: To isolate the cellular component containing the target receptors.
-
Thaw cryopreserved cell membranes on ice. Homogenize gently in ice-cold assay buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Step 2: Assay Setup.
-
Rationale: To combine all necessary components to measure receptor-mediated G-protein activation in the presence and absence of the test compound.
-
In a 96-well plate, add in order:
-
Assay buffer
-
Varying concentrations of the antagonist test compound.
-
A fixed concentration of agonist (typically its EC₈₀) to stimulate the receptor.
-
Cell membranes (typically 5-10 µg protein per well).
-
GDP (10 µM final concentration) to ensure G-proteins are in their inactive state before stimulation.
-
-
Incubate for 15 minutes at 30°C.
-
-
Step 3: Initiation of Binding Reaction.
-
Rationale: To start the G-protein activation and subsequent binding of the radiolabel.
-
Add [³⁵S]GTPγS (0.05 nM final concentration) to each well to initiate the reaction.
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
-
Step 4: Termination and Filtration.
-
Rationale: To stop the reaction and separate the membrane-bound radioligand from the unbound.
-
Rapidly terminate the assay by vacuum filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Step 5: Quantification.
-
Rationale: To measure the amount of radioactivity, which corresponds to the level of G-protein activation.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Step 6: Data Analysis.
-
Rationale: To calculate the antagonist's potency.
-
Data are analyzed using non-linear regression. The antagonist's inhibitory constant (Ke) is calculated from its IC50 value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the agonist used in the assay.
-
Visualization of SAR Workflow and Signaling
Caption: General workflow for SAR studies.
Caption: Antagonist action at a G-protein coupled receptor.
Conclusion and Future Directions
The structure-activity relationship studies of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol analogs reveal a highly adaptable scaffold whose pharmacological profile can be precisely tailored. The data clearly indicate that substitutions on the phenyl and piperidine rings are effective strategies for modulating potency and selectivity across muscarinic, dopamine, and opioid receptor systems. Specifically, the alicyclic nature of the cyclohexyl ring is critical for dopamine transporter affinity, while N-alkylation of the piperidine ring can dramatically enhance selectivity for specific opioid receptor subtypes.[1][2]
Future research should focus on exploring a wider range of substituents, particularly on the cyclohexyl ring, to further optimize DAT and opioid receptor interactions. Investigating the role of stereochemistry at the C2 and C3 positions of the piperidine ring is another critical avenue that could lead to the discovery of enantiomerically pure compounds with improved potency and reduced off-target effects.[5] By leveraging the foundational SAR principles outlined in this guide, researchers are well-equipped to design the next generation of CNS-active agents with superior efficacy and safety profiles.
References
-
Thomas, J. B., et al. (2010). Synthesis and In Vitro Opioid Receptor Functional Antagonism of Methyl-Substituted Analogues of (3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4. Journal of Medicinal Chemistry, 53(8), 3513–3524. [Link]
-
Chaudieu, I., et al. (1994). The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. Journal of Medicinal Chemistry, 37(15), 2351–2361. [Link]
-
Carrasco, E., et al. (2018). Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1b via modulation of the p38 MAPK signaling pathway. European Journal of Medicinal Chemistry, 157, 134-145. [Link]
-
Thurkauf, A., et al. (1990). Synthesis, pharmacological action, and receptor binding affinity of the enantiomeric 1-(1-phenyl-3-methylcyclohexyl)piperidines. Journal of Medicinal Chemistry, 33(5), 1452–1455. [Link]
-
Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5293–5313. [Link]
-
Ananthan, S., et al. (2003). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: A Novel, Exceptionally Selective, Potent δ Opioid Receptor Agonist with Oral Bioavailability and Its Analogues. Journal of Medicinal Chemistry, 46(13), 2589–2601. [Link]
-
Dutta, A. K., et al. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 39(4), 749–756. [Link]
-
Paolino, D., et al. (2020). In Vitro and In Vivo Pharmaco-Toxicological Characterization of 1-Cyclohexyl-x-methoxybenzene Derivatives in Mice: Comparison with Tramadol and PCP. Pharmaceutics, 12(9), 856. [Link]
-
Volcho, K. P., et al. (2025). (1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol. Molbank, 2025(M2088). [Link]
-
Volcho, K. P., et al. (2025). (1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol. ResearchGate. [Link]
-
Palin, R., et al. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 589–593. [Link]
-
de Costa, B. R., et al. (1994). Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites. Journal of Medicinal Chemistry, 37(23), 3985–3993. [Link]
Sources
- 1. Synthesis and In Vitro Opioid Receptor Functional Antagonism of Methyl-Substituted Analogues of (3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Document: Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis an... - ChEMBL [ebi.ac.uk]
- 4. Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, pharmacological action, and receptor binding affinity of the enantiomeric 1-(1-phenyl-3-methylcyclohexyl)piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Specificity Paradox: A Comparative Guide to the Off-Target Profile of Vesamicol
Executive Summary
Compound: (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol Common Name: Vesamicol (AH-5183) Primary Application: Inhibition of the Vesicular Acetylcholine Transporter (VAChT).[1][2]
Vesamicol is the standard tool compound for depleting presynaptic acetylcholine (ACh) stores to study cholinergic transmission. However, its utility is severely compromised by a "Specificity Paradox": its affinity for Sigma receptors (
The Target Profile: Primary vs. Off-Target Affinities
The widespread assumption that Vesamicol is a "specific" inhibitor is dangerous in sensitive assays. The selectivity window between VAChT and Sigma receptors is negligible, often leading to false positives where observed effects (e.g., neuroprotection, calcium modulation) are attributed to ACh depletion but are actually driven by Sigma receptor modulation.
Comparative Binding Affinity Table ( )
| Target | Affinity ( | Biological Function | Consequence of Off-Target Binding |
| VAChT (Primary) | ~2 – 5 nM | ACh storage in synaptic vesicles | Desired Effect: Blockade of quantal ACh release. |
| Sigma-1 ( | ~10 – 26 nM | Ca | Confounding: Altered IP3 receptor gating, neuroprotection, and synaptic plasticity modulation. |
| Sigma-2 ( | ~30 – 35 nM | Ca | Confounding: Cytotoxicity and non-cholinergic calcium dysregulation. |
| Ca | 1 – 5 | Voltage-gated calcium entry | Artifact: Direct blockade of calcium influx at high concentrations (non-specific). |
| ~40 | Sympathetic signaling | Artifact: Minor interference, relevant only at supramaximal doses. |
Critical Insight: Because the
for Sigma-1 is within the same log order as VAChT, it is impossible to titrate Vesamicol to block VAChT without also engaging Sigma receptors.
Mechanistic Causality: The Sigma Confound
When researchers use Vesamicol to inhibit cholinergic transmission, they often measure downstream readouts like Long-Term Potentiation (LTP) or cell survival.
-
The Error: A researcher observes reduced LTP and concludes, "ACh is required for LTP."
-
The Reality: Vesamicol bound to Sigma-1 receptors.[3][4] Sigma-1 activation is required for LTP maintenance via NMDA receptor trafficking. The effect was due to Sigma blockade, not ACh depletion.
Visualization: The Confounding Pathway
The following diagram illustrates how Vesamicol's dual-binding creates ambiguous phenotypic data.
Caption: Vesamicol hits both VAChT and Sigma-1, creating two parallel mechanisms that converge on the same observed phenotype, making isolation of cholinergic effects impossible without controls.
Alternatives & Comparative Analysis
To mitigate the Sigma liability, researchers should consider structural analogs with improved selectivity profiles or genetic alternatives.
Comparison Guide: Vesamicol vs. Alternatives
| Alternative | Selectivity (VAChT vs. Sigma) | Pros | Cons |
| (-)-Benzovesamicol | Moderate (~10-50x) | Higher affinity for VAChT than Vesamicol. | Still possesses significant Sigma binding; not "pure." |
| Compound 9g / 10g | High (>300x) | Best Chemical Tool. Specific carbonyl-containing analogs developed to minimize Sigma binding. | Not commercially ubiquitous; may require custom synthesis. |
| VAChT-KD (Genetic) | Infinite | Gold Standard. No off-target pharmacological effects. | Requires transgenic mouse lines (Cre-loxP); slow turnaround. |
| FEOBV | High | Excellent for PET imaging; high specificity. | Radioactive (typically); used for imaging, not functional inhibition. |
Experimental Protocol: The "Dual-Control" Validation Workflow
If you must use Vesamicol (due to availability or cost), you cannot rely on a simple Vehicle vs. Drug design. You must employ a self-validating protocol using stereoisomers or masking agents.
Protocol: Pharmacological Isolation of VAChT Effects
Objective: To prove that an observed effect is mediated by VAChT inhibition and not Sigma receptor modulation.
Materials:
-
(-)-Vesamicol: The active VAChT inhibitor.
-
(+)-Vesamicol: The inactive stereoisomer (Low affinity for VAChT, but retains off-target profile).
-
BD-1047 or NE-100: Selective Sigma-1 antagonists.
Workflow Steps:
-
Baseline Control: Establish the assay baseline with Vehicle (DMSO).
-
The "Masking" Step (Pre-treatment):
-
Pre-treat all groups (including Vehicle) with a selective Sigma antagonist (e.g., BD-1047 at 1
M) for 20 minutes. -
Rationale: This saturates/blocks Sigma receptors, neutralizing the off-target variable for the subsequent Vesamicol addition.
-
-
The Challenge:
-
Group A: Add (-)-Vesamicol (Active).
-
Group B: Add (+)-Vesamicol (Inactive Control).
-
-
Data Interpretation:
-
If Group A shows an effect but Group B does not
The effect is VAChT-mediated . -
If Group A and Group B show similar effects
The effect is Off-target (likely Sigma or Calcium channel).
-
Visualization: Validation Logic Flow
Caption: Logic flow for distinguishing true cholinergic effects from off-target noise using stereoisomer controls and Sigma blockade.
References
-
Rogers, G. A., et al. (1989). "Synthesis, in vitro acetylcholine-storage-blocking activities, and biological properties of derivatives and analogues of trans-2-(4-phenylpiperidino)cyclohexanol (vesamicol)." Journal of Medicinal Chemistry. Link
-
Efange, S. M., et al. (1995). "Vesamicol analogues as sigma ligands. Molecular determinants of selectivity at the vesamicol receptor." Biochemical Pharmacology. Link
-
Graubaum, B., et al. (2020). "Synthesis and biological evaluation of benzovesamicol analogs as potential PET ligands for the vesicular acetylcholine transporter." Scientific Reports. Link
-
DeNoble, V. J., et al. (1996). "Vesamicol, an inhibitor of the vesicular acetylcholine transporter, interacts with sigma receptors."[1][4][5][6] Life Sciences. Link
-
Prado, V. F., et al. (2013). "Mice deficient for the vesicular acetylcholine transporter (VAChT): a model to investigate the role of cholinergic tone in health and disease." Neurochemistry International. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The effects of L-vesamicol, an inhibitor of vesicular acetylcholine uptake, on two populations of miniature endplate currents at the snake neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vesamicol analogues as sigma ligands. Molecular determinants of selectivity at the vesamicol receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Vesamicol and some of its derivatives: questionable ligands for selectively labelling acetylcholine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol and its Lead Compound, Vesamicol: A Guide for Medicinal Chemists
This guide provides a detailed comparative analysis of the novel compound (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol and its established lead compound, Vesamicol. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of cholinergic neurotransmission and the design of selective ligands for the vesicular acetylcholine transporter (VAChT). We will delve into the rationale behind the structural modifications, present detailed synthetic and analytical protocols, and offer a data-driven comparison of their anticipated biological activities based on established structure-activity relationships (SAR).
Introduction: The Significance of VAChT and the Vesamicol Scaffold
The vesicular acetylcholine transporter (VAChT) is a critical protein responsible for the uptake of acetylcholine (ACh) from the cytoplasm into synaptic vesicles, a crucial step in cholinergic neurotransmission.[1][2] Dysregulation of this process is implicated in a variety of neurological disorders, making VAChT a compelling target for therapeutic intervention and in vivo imaging.
Vesamicol, trans-2-(4-phenylpiperidino)cyclohexanol, is a well-characterized, high-affinity ligand for VAChT and serves as a foundational lead compound for the development of novel VAChT inhibitors and imaging agents.[3][4] However, the clinical utility of Vesamicol and its close analogs is often hampered by a lack of selectivity, as they also exhibit significant affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[5][6] This off-target binding complicates the interpretation of experimental data and can lead to undesirable side effects.
The compound of interest, (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol, represents a structural modification of the Vesamicol scaffold. This guide will explore the scientific rationale for these modifications and predict their impact on binding affinity and selectivity for VAChT and sigma receptors.
Structural Rationale and Hypothesis
The core structure of Vesamicol can be divided into three key fragments: the cyclohexyl ring (A), the piperidine ring (B), and the phenyl ring (C).[6] The structural modifications in (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol, namely the N-cyclohexyl substitution and the introduction of a hydroxymethyl group at the 3-position of the piperidine ring, are hypothesized to modulate the binding profile in several ways:
-
N-Cyclohexyl Substitution: The addition of a bulky cyclohexyl group on the piperidine nitrogen is anticipated to alter the steric and electronic properties of the molecule. This could potentially enhance the interaction with a hydrophobic pocket within the VAChT binding site or, conversely, introduce steric hindrance that reduces affinity. The impact on sigma receptor binding is also of significant interest, as modifications at this position have been shown to influence selectivity.[7]
-
3-Hydroxymethyl-2-phenylpiperidine Core: The shift of the hydroxyl group from the cyclohexyl ring (as in Vesamicol) to a hydroxymethyl substituent on the piperidine ring, adjacent to the phenyl group, introduces a new chiral center and alters the spatial arrangement of the key pharmacophoric elements. This modification could lead to a different binding orientation within the target proteins, potentially favoring VAChT over sigma receptors.
The following sections will provide the necessary experimental framework to synthesize and evaluate these hypotheses.
Experimental Section
Synthesis Protocols
Proposed Synthesis of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol:
The synthesis would likely commence with the construction of the 2-phenyl-3-(hydroxymethyl)piperidine core, followed by N-alkylation with a cyclohexyl group.
Step 1: Synthesis of 2-phenylpiperidine-3-carboxylic acid ethyl ester
This intermediate can be synthesized via a multi-component reaction, such as a modified Hantzsch synthesis or a Michael addition-based cyclization, followed by appropriate functional group manipulations.
Step 2: Reduction of the Ester to the Alcohol
The ester functional group of 2-phenylpiperidine-3-carboxylic acid ethyl ester can be reduced to the corresponding primary alcohol, (2-phenylpiperidin-3-yl)methanol, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent.
Step 3: N-Cyclohexylation
The final step involves the N-alkylation of the (2-phenylpiperidin-3-yl)methanol intermediate with a cyclohexyl halide (e.g., cyclohexyl bromide) or via reductive amination with cyclohexanone.
-
Method A: Direct Alkylation
-
Dissolve (2-phenylpiperidin-3-yl)methanol in a suitable aprotic solvent such as acetonitrile or DMF.
-
Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine.
-
Add cyclohexyl bromide and heat the reaction mixture to promote the SN2 reaction.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography.
-
-
Method B: Reductive Amination
-
Dissolve (2-phenylpiperidin-3-yl)methanol and cyclohexanone in a suitable solvent like methanol or dichloromethane.
-
Add a reducing agent suitable for reductive amination, such as sodium triacetoxyborohydride or sodium cyanoborohydride.
-
Stir the reaction at room temperature until completion.
-
Quench the reaction, perform an aqueous workup, and purify the product by column chromatography.
-
Characterization of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol:
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of atoms and the presence of the key functional groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the hydroxyl group (O-H stretch) and the C-H bonds of the aliphatic and aromatic moieties.
Biological Evaluation: Radioligand Binding Assays
To perform a comparative analysis, the binding affinities of both Vesamicol and (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol for VAChT, σ₁, and σ₂ receptors must be determined. This is typically achieved through competitive radioligand binding assays.
Vesicular Acetylcholine Transporter (VAChT) Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand, typically [³H]-Vesamicol, from its binding site on VAChT.
-
Protocol:
-
Tissue Preparation: Prepare membrane homogenates from a tissue source rich in VAChT, such as rat striatum or PC12 cells.
-
Incubation: Incubate the membrane preparation with a fixed concentration of [³H]-Vesamicol and varying concentrations of the test compound (Vesamicol or (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol).
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Quantify the amount of bound radioactivity on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
-
Sigma-1 (σ₁) and Sigma-2 (σ₂) Receptor Binding Assays
Similar competitive binding assays are used to determine the affinity for sigma receptors.
-
σ₁ Receptor Assay:
-
Radioligand: [³H]-(+)-Pentazocine is a commonly used selective radioligand for σ₁ receptors.
-
Tissue Source: Guinea pig brain membranes are a rich source of σ₁ receptors.
-
-
σ₂ Receptor Assay:
-
Radioligand: [³H]-DTG (1,3-di-o-tolylguanidine) is often used.
-
Masking Ligand: To measure binding specifically to σ₂ receptors, a high concentration of a selective σ₁ ligand (e.g., (+)-pentazocine) is included to block the binding of [³H]-DTG to σ₁ sites.
-
Tissue Source: Rat liver membranes are a common source for σ₂ receptor binding assays.
-
The protocols for these assays follow the same general principles as the VAChT binding assay.
Comparative Analysis: Data and Discussion
As previously noted, experimental binding data for (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol is not currently available in the public domain. Therefore, this comparative analysis will utilize the known binding affinities of Vesamicol and predict the potential binding profile of the target compound based on established SAR for this class of molecules.
Table 1: Experimentally Determined Binding Affinities (Ki) of Vesamicol
| Target | Ki (nM) | Reference |
| VAChT | ~2 | [4][] |
| σ₁ Receptor | ~26 | [4] |
| σ₂ Receptor | ~34 | [4] |
Predicted Binding Profile of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol:
Based on SAR studies of Vesamicol analogs, we can make the following predictions:
-
VAChT Affinity: The introduction of the N-cyclohexyl group could potentially decrease affinity due to steric hindrance, unless a specific hydrophobic pocket accommodates this bulky substituent. The repositioning of the hydroxyl group to the 3-hydroxymethyl position on the piperidine ring is a significant alteration. While this could disrupt the optimal binding conformation for VAChT, it might also lead to new, favorable interactions. Without experimental data, it is difficult to predict whether the net effect will be an increase or decrease in VAChT affinity.
-
Sigma Receptor Affinity and Selectivity: Modifications on the piperidine nitrogen of the Vesamicol scaffold have been shown to significantly impact sigma receptor affinity.[7] The bulky N-cyclohexyl group may decrease the affinity for both σ₁ and σ₂ receptors, potentially improving the selectivity for VAChT. The change in the position of the hydroxyl group could also influence sigma receptor binding, as the hydrogen bonding capabilities of the molecule are altered.
Visualizing the Structure-Activity Landscape
The following diagram illustrates the key structural modifications and their potential impact on receptor binding.
Caption: Structural relationship and predicted activity profile.
Experimental Workflow
The overall workflow for the synthesis and comparative evaluation is depicted below.
Caption: Workflow for synthesis and biological evaluation.
Conclusion and Future Directions
This guide has outlined a comprehensive framework for the comparative analysis of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol and its lead compound, Vesamicol. While Vesamicol exhibits high affinity for VAChT, its utility is limited by its off-target binding to sigma receptors. The structural modifications in the target compound are rationally designed to potentially improve selectivity for VAChT.
The provided synthetic and analytical protocols offer a clear path for the preparation and characterization of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol. The subsequent biological evaluation through radioligand binding assays will be crucial to experimentally validate the hypotheses put forth in this guide.
Should the experimental data reveal that (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol possesses high affinity for VAChT and improved selectivity over sigma receptors, it would represent a significant advancement in the development of novel probes for studying the cholinergic system. Further studies, including in vivo imaging and functional assays, would then be warranted to fully characterize its potential as a research tool or a therapeutic lead. Conversely, if the modifications prove detrimental to VAChT binding, the data will still provide valuable insights into the structure-activity relationships of the Vesamicol scaffold, guiding future design efforts.
References
-
Kitamura, Y., et al. (2016). Synthesis and evaluation of a new vesamicol analog o-[(11)C]methyl-trans-decalinvesamicol as a PET ligand for the vesicular acetylcholine transporter. Annals of Nuclear Medicine, 30(2), 122-129. [Link]
-
Kozaka, T., et al. (2005). Structural changes of benzylether derivatives of vesamicol and their influence on the binding selectivity to the vesicular acetylcholine transporter. European Journal of Medicinal Chemistry, 40(12), 1279-1286. [Link]
-
Mach, R. H., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Current Topics in Medicinal Chemistry, 9(10), 891-902. [Link]
-
Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206. [Link]
-
Ostenfeld, T., et al. (2000). Vesamicol and some of its derivatives: questionable ligands for selectively labelling acetylcholine transporters in rat brain. European Journal of Pharmacology, 396(1), 17-25. [Link]
-
Rogers, G. A., et al. (1993). Vesamicol analogues as sigma ligands. Molecular determinants of selectivity at the vesamicol receptor. Journal of Medicinal Chemistry, 36(18), 2639-2648. [Link]
-
Tu, Z., et al. (2015). Synthesis and in vitro evaluation of spirobenzovesamicols as potential 11C-PET tracer alternatives to [18F]FEOBV for vesicular acetylcholine transporter (VAChT) imaging. ACS Chemical Neuroscience, 6(7), 1245-1254. [Link]
-
Wenzel, B., et al. (2015). New systematically modified vesamicol analogs and their affinity and selectivity for the vesicular acetylcholine transporter - A critical examination of the lead structure. European Journal of Medicinal Chemistry, 100, 50-67. [Link]
-
Zea-Ponce, Y., et al. (2005). Search for the acetylcholine and vesamicol binding sites in vesicular acetylcholine transporter: the region around the lumenal end of the transport channel. Journal of Neurochemistry, 94(5), 1413-1424. [Link]
-
Zhang, L., et al. (2023). Computational modeling of PET imaging agents for vesicular acetylcholine transporter (VAChT) protein binding affinity: application of 2D-QSAR modeling and molecular docking techniques. Journal of Biomolecular Structure and Dynamics, 41(8), 3049-3062. [Link]
-
Taylor & Francis. (n.d.). Vesamicol – Knowledge and References. Retrieved February 23, 2026, from [Link]
-
PubChem. (n.d.). 1-cyclohexyl-1-phenyl-3-piperidin-1-ylpropan-1-ol. Retrieved February 23, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of 1-methyl-1-cyclohexylmethanol. Retrieved February 23, 2026, from [Link]
- Google Patents. (2016). CN105646172A - 1-hydroxy cyclohexyl phenyl methanone synthesis process.
- Google Patents. (2002). US20020019532A1 - Process for the synthesis of (2S)-phenyl-3-piperidone.
- De Baets, M. H., & Oosterhuis, H. J. G. H. (2019). Myasthenia Gravis. CRC Press.
-
BindingDB. (n.d.). Ki Summary for Vesamicol. Retrieved February 23, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hzdr.de [hzdr.de]
- 5. Structural changes of benzylether derivatives of vesamicol and their influence on the binding selectivity to the vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vesamicol analogues as sigma ligands. Molecular determinants of selectivity at the vesamicol receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New systematically modified vesamicol analogs and their affinity and selectivity for the vesicular acetylcholine transporter - A critical examination of the lead structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal and Waste Management of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol
Executive Summary & Risk Context
(1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol is a structural analog of Vesamicol , a potent inhibitor of the vesicular acetylcholine transporter (VAChT). Due to its nanomolar affinity for neurological targets, this compound must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) during waste management.
Critical Directive: "Dilution is not the solution." Do not dispose of this compound down the drain.[1][2] The piperidine ring structure and its biological activity necessitate thermal destruction (incineration) to prevent environmental persistence and aquatic toxicity.
Chemical Characterization & Hazard Assessment
Before initiating disposal, the waste generator must understand the specific hazards that dictate the waste stream.
| Feature | Technical Detail | Operational Implication |
| Chemical Class | Substituted Piperidine / Amino-alcohol | Basic (pH > 7). Incompatible with strong acids and oxidizers.[3] |
| Bioactivity | VAChT Inhibitor (Neuroactive) | Treat as Acutely Toxic . Potential for CNS effects upon exposure.[4] |
| Physical State | Solid (HCl salt) or Viscous Oil (Free base) | Solids require double containment. Oils require solvent compatibility checks. |
| Solubility | Soluble in Methanol, DMSO, Chloroform | Waste will likely be generated as organic solvent solutions. |
The Causality of Segregation
We segregate this waste not just for regulatory compliance, but to prevent uncontrolled exothermic events .
-
Amine Functionality: The piperidine nitrogen is basic. Mixing this waste with acid waste streams (e.g., waste H₂SO₄) will generate heat and potentially aerosolize the neurotoxic compound.
-
Redox Risk: As a secondary/tertiary amine structure, it can react violently with strong oxidizers (e.g., nitric acid waste), potentially forming explosive N-nitroso compounds or causing fire.
Waste Stream Segregation & Packaging
Effective disposal starts at the bench. Use the following logic to categorize waste containers.
Stream A: Solid Waste (Contaminated Debris)
-
Contents: Gloves, weighing boats, paper towels, and solid product (< 5g).
-
Container: Wide-mouth HDPE jar or heavy-duty yellow hazardous waste bag.
-
Protocol: Double-bag all items. If the compound is in a "free base" oil form, absorb it onto vermiculite or charcoal before bagging.
Stream B: Liquid Waste (Solutions)
-
Contents: Mother liquors, HPLC effluent, dissolved product.
-
Container: Amber glass or HDPE carboy (solvent dependent).
-
Protocol: Ensure pH is > 7. If the solution is acidic (e.g., HPLC mobile phase with TFA), neutralize slowly with Sodium Bicarbonate before consolidating into the organic waste drum to prevent gas evolution in the drum.
Stream C: Pure Substance (Inventory Clean-out)
-
Contents: Expired or unused vials (> 5g).
-
Protocol: Do not empty vials. Place the entire primary container into a secondary "Lab Pack" drum for incineration.
Visualization: Waste Segregation Logic
The following diagram illustrates the decision matrix for segregating this specific compound.
Figure 1: Decision matrix for segregating piperidine-derivative waste streams to ensure compatibility and proper destruction methods.
The Disposal Protocol (Step-by-Step)
Phase 1: Labeling & Coding
Proper labeling is the primary defense against downstream accidents.
-
Chemical Name: Must be written out in full: (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol. Do not use abbreviations like "Vesamicol-OH".
-
Hazard Checkboxes: Mark Toxic and Irritant . If dissolved in Methanol, mark Flammable .[5]
-
RCRA Codes (USA Context):
-
If pure/unused: Classify as P-Listed equivalent (Acute Hazardous Waste) due to neurotoxicity, even if not explicitly listed by CAS.
-
If in Methanol: D001 (Ignitable).
-
If in Halogenated Solvent: F002 .
-
Phase 2: Decontamination of Glassware
Because this compound is a sticky organic base, simple water rinsing is ineffective.
-
Solvent Rinse: Rinse glassware 3x with Methanol or Ethanol. Collect these rinses into Stream B2 .
-
Acid Wash (Optional): If residue persists, use a dilute acetic acid rinse to protonate the amine, making it water-soluble. Collect this into Stream B2 .
-
Final Wash: Wash with soap and water.[4] This water can go to the drain only after the solvent rinse has removed the active pharmaceutical ingredient (API).
Phase 3: Final Destruction
The only acceptable final disposal method for Vesamicol analogs is High-Temperature Incineration .
-
Why? Biological treatment plants (sewage) cannot guarantee the breakdown of the piperidine ring, leading to potential bioaccumulation. Incineration at >1000°C ensures complete mineralization to CO₂, H₂O, and NOx.
Emergency Spill Response Procedures
In the event of a spill outside of containment, follow this "Protect-Contain-Destroy" workflow.
Figure 2: Emergency response workflow for spills involving neuroactive piperidine derivatives.
References & Authority
The protocols above are synthesized from standard safety practices for neuroactive organic amines and specific pharmacological data on Vesamicol analogs.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 107968 (Vesamicol). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste. Retrieved from [Link]
-
Rogers, G. A., et al. Synthesis, in vitro acetylcholine-storage-blocking activities, and biological stability of derivatives of trans-2-(4-phenylpiperidino)cyclohexanol (vesamicol). Journal of Medicinal Chemistry, 1989. (Establishes the biological potency and stability of the structure). Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
